molecular formula C26H27N3O2 B15573659 SBC-110736

SBC-110736

Número de catálogo: B15573659
Peso molecular: 413.5 g/mol
Clave InChI: PILMFSWQYWYOJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SBC-110736 is a useful research compound. Its molecular formula is C26H27N3O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILMFSWQYWYOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SBC-110736: A Technical Overview of a Novel PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. Emerging evidence also suggests a role for PCSK9 in inflammatory pathways, and by extension, for its inhibitors in modulating these responses. This technical guide synthesizes the available preclinical data on this compound, providing insights into its function, mechanism of action, and potential therapeutic applications.

Core Function: PCSK9 Inhibition and Cholesterol Reduction

This compound functions as an antagonist of PCSK9. By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR) in hepatocytes. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream, thereby lowering plasma cholesterol levels.

Quantitative In Vivo Efficacy

Preclinical studies in a murine model of hypercholesterolemia have demonstrated the cholesterol-lowering efficacy of this compound. The key findings from the foundational patent are summarized below.

ParameterVehicle Control (High-Fat Diet)This compound TreatmentPercentage ReductionStatistical Significance
Total Cholesterol HighLowered38% (relative to HFD)P < 0.01
Cholesterol Reduction Trend N/A50% reduction towards normalP < 0.01

Dual Mechanism: Intersection with the cGAS-STING Pathway

Recent research has uncovered a novel role for PCSK9 in the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system that responds to cytosolic DNA. Pathological conditions such as diabetic nephropathy have been linked to PCSK9-mediated activation of the cGAS-STING pathway, leading to inflammation.[1][2]

While direct studies on this compound's effect on this pathway are not yet publicly available, its function as a PCSK9 inhibitor suggests a potential mechanism for mitigating inflammation through the cGAS-STING axis. By inhibiting PCSK9, this compound may prevent the downstream activation of this inflammatory signaling cascade.

Experimental Protocols

The following experimental designs are based on the methodologies described in the patent literature for assessing the in vivo efficacy of this compound.

In Vivo Model of Hypercholesterolemia
  • Animal Model: Male C57BL/6 mice.

  • Diet: High-fat diet to induce hypercholesterolemia.

  • Treatment: this compound administered to the treatment group. The patent suggests that the compound can be formulated for oral administration.

  • Control: Vehicle administered to the control group.

  • Duration: Two weeks.

  • Primary Endpoint: Measurement of total plasma cholesterol levels.

  • Statistical Analysis: Comparison of cholesterol levels between the treatment and control groups.

Visualizing the Pathways

To elucidate the mechanisms of action, the following diagrams illustrate the core signaling pathways involved.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Degradation Endosome Endosome LDLR->Endosome Internalization Recycling Recycling to Cell Surface LDL LDL-C LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding SBC110736 This compound SBC110736->PCSK9 Inhibition Endosome->LDLR Recycling LDL_blood Circulating LDL-C

Caption: Mechanism of this compound in preventing PCSK9-mediated LDL receptor degradation.

cGAS_STING_Pathway cluster_0 Cellular Response to Damage PCSK9 PCSK9 mtDNA Mitochondrial DNA Damage PCSK9->mtDNA cGAS cGAS mtDNA->cGAS Activation STING STING cGAS->STING Activation TBK1 TBK1 STING->TBK1 Recruitment NFkB NF-κB STING->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Cytokines Pro-inflammatory Cytokines IRF3->Cytokines Transcription NFkB->Cytokines Transcription SBC110736 This compound SBC110736->PCSK9 Inhibition

Caption: Postulated role of this compound in inhibiting the PCSK9-mediated cGAS-STING pathway.

Concluding Remarks

This compound is a promising small molecule PCSK9 inhibitor with demonstrated efficacy in preclinical models of hypercholesterolemia. Its potential to modulate the cGAS-STING inflammatory pathway presents an exciting avenue for further research and therapeutic development. As the body of evidence for non-canonical roles of PCSK9 grows, so too does the potential for its inhibitors to address a broader range of pathologies beyond cardiovascular disease. Further studies are warranted to fully elucidate the therapeutic potential and detailed molecular mechanisms of this compound.

References

SBC-110736: A Technical Overview of its Efficacy in Cholesterol Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of lipid-lowering therapy, a significant portion of high-risk patients fail to achieve their target LDL-C goals. This has driven the development of novel therapeutic agents targeting different pathways of cholesterol metabolism. One such target is proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor (LDLR) homeostasis. SBC-110736 is a small molecule inhibitor of PCSK9 that has shown promise in preclinical models for its cholesterol-lowering effects. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action: PCSK9 Inhibition

This compound functions as an inhibitor of PCSK9.[1][2] PCSK9 is a serine protease that plays a critical role in regulating the number of LDL receptors on the surface of hepatocytes. By binding to the LDL receptor, PCSK9 targets it for lysosomal degradation, thereby reducing the liver's ability to clear LDL-C from the circulation. Inhibition of PCSK9, therefore, prevents the degradation of LDL receptors, leading to an increased number of receptors on the hepatocyte surface and enhanced clearance of LDL-C from the bloodstream.

PCSK9_Pathway cluster_0 Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL Cholesterol LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds SBC110736 This compound SBC110736->PCSK9 Inhibits Lysosome Lysosomal Degradation Endosome->LDLR Recycling Endosome->Lysosome PCSK9-mediated Degradation Experimental_Workflow start Start acclimation Acclimation of Mice (1 week) start->acclimation diet_induction Diet Induction (Standard vs. High-Fat Diet) (8-12 weeks) acclimation->diet_induction group_assignment Group Assignment (Vehicle vs. This compound) diet_induction->group_assignment treatment Daily Oral Gavage (2 weeks) group_assignment->treatment blood_collection Blood Sample Collection (Baseline and Final) treatment->blood_collection plasma_analysis Plasma Lipid Analysis blood_collection->plasma_analysis data_analysis Statistical Analysis plasma_analysis->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to SBC-110736 for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2][3] By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR) in the liver, leading to increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[2] Elevated LDL-C is a major risk factor for the development of atherosclerotic cardiovascular disease. Additionally, emerging research suggests that this compound may have therapeutic potential beyond lipid-lowering by modulating inflammatory pathways, specifically the cGAS-STING pathway.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of cardiovascular disease.

Core Data Summary

Quantitative Data for this compound
ParameterValueSpecies/ModelSource
Binding Affinity (ΔG) -11.28 kcal/molIn silico (PCSK9 protein)[1]
Total Cholesterol Reduction 38%Male C57BL/6 mice (high-fat diet)[2]
Return to Normal Cholesterol Levels 50%Male C57BL/6 mice (high-fat diet vs. regular diet)[2]

Mechanism of Action: PCSK9 Inhibition

PCSK9 is a serine protease that plays a critical role in regulating the number of LDLRs on the surface of hepatocytes. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, and this complex is then internalized into the cell.[4] Following internalization, PCSK9 targets the LDLR for degradation in lysosomes, preventing it from recycling back to the cell surface to clear more LDL-C.[4]

This compound, as a small molecule inhibitor, is designed to interfere with the interaction between PCSK9 and the LDLR. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex, thereby sparing the LDLR from degradation. This leads to a higher density of LDLRs on the hepatocyte surface, resulting in increased uptake of LDL-C from the circulation and a subsequent reduction in plasma LDL-C levels.

PCSK9_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to EGF-A domain Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds SBC110736 This compound SBC110736->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome Targeted by PCSK9 Recycling Recycling to cell surface Endosome->Recycling Normal Pathway Degradation Degradation Lysosome->Degradation Recycling->LDLR

Caption: Mechanism of Action of this compound on the PCSK9-LDLR Pathway.

Modulation of the cGAS-STING Pathway

Recent findings indicate that this compound can inhibit the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[3] The cGAS-STING pathway is a component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), which can be a sign of cellular damage or infection. In the context of cardiovascular disease, chronic activation of this pathway can lead to sterile inflammation, contributing to the pathogenesis of conditions like atherosclerosis.

It has been reported that this compound reduces the release of dsDNA from UVB-induced keratinocytes and inhibits the subsequent activation of the cGAS-STING pathway in macrophages.[3] This suggests a potential anti-inflammatory role for this compound, which could provide cardiovascular benefits independent of its cholesterol-lowering effects.

cGAS_STING_Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte Induces damage dsDNA Cytosolic dsDNA Keratinocyte->dsDNA Releases cGAS cGAS dsDNA->cGAS Activates STING STING cGAS->STING via cGAMP TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IFN-β) IRF3->Inflammatory_Cytokines Induces transcription SBC110736 This compound SBC110736->dsDNA Reduces release SBC110736->STING Inhibits activation

Caption: Proposed Inhibition of the cGAS-STING Pathway by this compound.

Experimental Protocols

In Vivo Cholesterol-Lowering Assessment in Mice

This protocol is based on the reported preclinical evaluation of this compound.[2]

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Diet-Induced Hypercholesterolemia: Feed mice a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce elevated total cholesterol levels. A control group should be maintained on a regular chow diet.

2. Compound Preparation and Administration:

  • Formulation: Prepare this compound for oral administration. A suggested formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Ensure the final solution is clear. It is recommended to prepare the working solution fresh on the day of use.[2]

  • Dosing: The specific dose used in the original study is not publicly available. A dose-ranging study is recommended to determine the optimal dose. Administer this compound or vehicle control to the HFD-fed mice daily via oral gavage for the duration of the study (e.g., two weeks).

3. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period via a standard method (e.g., retro-orbital sinus or tail vein).

  • Lipid Profile Analysis: Separate plasma and measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits.

4. Data Analysis:

  • Compare the lipid profiles of the this compound-treated group to both the HFD vehicle control group and the regular diet control group. Calculate the percentage reduction in total cholesterol and other lipid parameters.

In Vitro Assessment of cGAS-STING Pathway Inhibition

This protocol is a general guideline for assessing the inhibition of the cGAS-STING pathway.

1. Cell Culture:

  • Cell Lines: Use relevant cell lines such as human or murine macrophages (e.g., THP-1 or RAW 264.7) and a source of dsDNA, such as human keratinocytes (e.g., HaCaT).

2. Induction of dsDNA Release and Co-culture:

  • UVB Irradiation: Culture keratinocytes and expose them to UVB radiation to induce apoptosis and the release of dsDNA into the culture medium.

  • Treatment with this compound: Treat the keratinocytes with varying concentrations of this compound before or after UVB exposure.

  • Co-culture: Collect the conditioned medium from the treated keratinocytes and apply it to the macrophage cultures.

3. Analysis of STING Pathway Activation:

  • Western Blot: Lyse the macrophages after a specified incubation period and perform Western blot analysis to detect the phosphorylation of key downstream signaling proteins such as STING, TBK1, and IRF3.

  • qRT-PCR: Extract RNA from the macrophages and perform quantitative real-time PCR to measure the gene expression of inflammatory cytokines, such as interferon-beta (IFN-β).

4. Data Analysis:

  • Determine the concentration-dependent effect of this compound on the reduction of dsDNA release and the inhibition of STING pathway activation. Calculate IC50 values where possible.

Experimental_Workflow cluster_invivo In Vivo Cholesterol Lowering cluster_invitro In Vitro cGAS-STING Inhibition A1 Induce Hypercholesterolemia (High-Fat Diet in C57BL/6 Mice) A2 Administer this compound (Oral Gavage) A1->A2 A3 Collect Blood Samples A2->A3 A4 Analyze Lipid Profile A3->A4 B1 UVB Irradiation of Keratinocytes (+/- this compound) B2 Co-culture Macrophages with Conditioned Media B1->B2 B3 Assess STING Pathway Activation (Western Blot, qRT-PCR) B2->B3

Caption: High-Level Experimental Workflows for this compound Evaluation.

Conclusion

This compound is a promising small molecule PCSK9 inhibitor with demonstrated preclinical efficacy in lowering cholesterol. Its novel mechanism of also modulating the cGAS-STING inflammatory pathway presents an exciting dual therapeutic potential for the management of cardiovascular disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and similar small molecule inhibitors in the fight against cardiovascular disease. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and the clinical relevance of its anti-inflammatory properties.

References

In-Depth Technical Guide: SBC-110736, a Small Molecule Inhibitor of PCSK9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a novel small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound has demonstrated the potential to significantly lower circulating low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the known properties of this compound, including its mechanism of action, physicochemical characteristics, and preclinical efficacy. Detailed experimental methodologies, where publicly available, are also presented to support further research and development efforts.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a validated therapeutic target for the management of hypercholesterolemia. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction preserves LDLR recycling to the cell surface, thereby enhancing LDL-C uptake from the bloodstream.[1][2]

While monoclonal antibodies have proven to be effective PCSK9 inhibitors, there is a compelling interest in the development of orally bioavailable small molecule inhibitors. This compound is one such molecule, identified as a potent inhibitor of PCSK9.[3][4] This document consolidates the available technical information on this compound to serve as a resource for the scientific community.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₂₆H₂₇N₃O₂[3]
Molecular Weight 413.51 g/mol [3]
CAS Number 1629166-02-4[3]
Appearance White to off-white solid[3]
Solubility ≥ 100 mg/mL in DMSO[3]
SMILES CC(NC1=CC=C(C(N2C(C3=CC=CC=C3)CN(C4=CC=C(C)C=C4)CC2)=O)C=C1)=O[3]

Table 1: Physicochemical Properties of this compound

Mechanism of Action

This compound functions as an inhibitor of the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound is believed to allosterically or directly block the site of interaction with the LDLR, preventing the formation of the PCSK9-LDLR complex. This inhibitory action rescues LDLRs from degradation, leading to their increased cell surface expression and enhanced clearance of LDL-C.

In addition to its role in cholesterol metabolism, emerging evidence suggests that PCSK9 may be involved in other cellular processes. This compound has been reported to inhibit the UVB-induced activation of the cGAS-STING pathway in macrophages, suggesting a potential role in modulating inflammatory responses.

PCSK9_Inhibition_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Lysosome Lysosomal Degradation LDLR->Lysosome Degradation LDL LDL-C LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Promotes Degradation This compound This compound This compound->PCSK9 Inhibition Circulating_LDL Circulating LDL-C Circulating_LDL->LDL Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->PCSK9

Caption: Signaling pathway of PCSK9 inhibition by this compound.

Preclinical Efficacy

In Vivo Cholesterol Reduction

The primary preclinical evidence for the efficacy of this compound comes from an in vivo study in a murine model of hypercholesterolemia.

ParameterResultReference
Model Male C57BL/6 mice on a high-fat diet[3]
Treatment Duration Two weeks[3]
Total Cholesterol Reduction 38% mean reduction compared to high-fat diet controls[3]
Return to Normal Levels 50% mean reduction towards cholesterol levels of mice on a regular diet[3]

Table 2: In Vivo Efficacy of this compound in Mice

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The information is primarily derived from patent literature (WO2014150395A1), which often provides general rather than step-by-step procedures.[3] The following represents a generalized workflow based on standard methodologies in the field.

General In Vivo Efficacy Study Workflow

The in vivo study cited for this compound likely followed a workflow similar to the one outlined below.

In_Vivo_Workflow cluster_0 Experimental Workflow A Acclimatization of C57BL/6 Mice B Induction of Hypercholesterolemia (High-Fat Diet) A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D Daily Administration of This compound or Vehicle C->D E Blood Collection at Baseline and Post-Treatment D->E F Measurement of Total Cholesterol Levels E->F G Data Analysis and Comparison of Groups F->G

Caption: Generalized workflow for an in vivo cholesterol reduction study.

PCSK9-LDLR Interaction Assay (General Protocol)

While the specific assay used for this compound is not detailed, a common method to assess the inhibition of the PCSK9-LDLR interaction is a biochemical binding assay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Binding_Assay_Workflow cluster_1 Biochemical Binding Assay Workflow H Immobilize Recombinant LDLR on Assay Plate I Incubate with Recombinant PCSK9 and varying concentrations of this compound H->I J Wash to Remove Unbound Reagents I->J K Add Detection Antibody (e.g., anti-PCSK9) J->K L Add Substrate and Measure Signal K->L M Calculate IC50 Value L->M

Caption: Generalized workflow for a PCSK9-LDLR binding assay.

Synthesis

The synthesis of this compound is described in the patent literature (WO2014150395A1). A general procedure for the final step involves the coupling of key intermediates. Researchers should refer to the patent for a more detailed synthetic route and characterization of intermediates.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of PCSK9 with demonstrated in vivo efficacy in reducing cholesterol levels in a preclinical model. Its oral bioavailability would represent a significant advantage over the currently available monoclonal antibody therapies. However, a substantial amount of further research is required to fully characterize its pharmacological profile. Key future directions include:

  • Determination of the precise binding site and mode of inhibition on PCSK9.

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • In-depth safety and toxicology assessments.

  • Evaluation of efficacy in a broader range of preclinical models, including those more relevant to human disease.

  • Optimization of the chemical scaffold to improve potency, selectivity, and drug-like properties.

The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in advancing the development of this compound and other small molecule PCSK9 inhibitors. Further disclosure of detailed experimental data will be crucial for accelerating progress in this field.

References

The PCSK9 Inhibitor SBC-110736: A Modulator of Innate Immunity via the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), is emerging as a potential modulator of the innate immune system. Beyond its established role in cholesterol metabolism, recent evidence indicates that this compound can attenuate the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune response to cytosolic DNA. This technical guide provides a comprehensive overview of the impact of this compound on innate immunity, with a focus on its mechanism of action, supporting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction to this compound and Innate Immunity

This compound is a synthetic small molecule designed to inhibit the activity of PCSK9, a serine protease that plays a pivotal role in regulating low-density lipoprotein (LDL) receptor levels. While the primary therapeutic application of PCSK9 inhibitors has been in the management of hypercholesterolemia, there is a growing body of evidence suggesting a broader role for PCSK9 in inflammatory processes. The innate immune system, the body's first line of defense against pathogens and cellular damage, is intricately linked with cellular stress and metabolic pathways. A key signaling cascade in innate immunity is the cGAS-STING pathway, which is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal that can originate from pathogens or damaged host cells.

Recent studies have elucidated a novel role for PCSK9 in modulating the cGAS-STING pathway, and consequently, the inflammatory response. Specifically, the inhibition of PCSK9 by molecules such as this compound has been shown to dampen this pathway, suggesting a new therapeutic avenue for inflammatory conditions driven by aberrant cGAS-STING activation.

Mechanism of Action: this compound and the cGAS-STING Pathway

The inhibitory effect of this compound on the cGAS-STING pathway is primarily observed in the context of cellular damage that leads to the release of self-DNA into the cytoplasm. A key model for this process is ultraviolet B (UVB) radiation-induced skin damage.

UVB exposure can cause DNA damage in keratinocytes, leading to the release of fragmented dsDNA into the cytosol. This cytosolic dsDNA is then recognized by cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Research indicates that PCSK9 expression is upregulated in response to UVB-induced damage and that it plays a role in the subsequent activation of the cGAS-STING pathway in immune cells, such as macrophages. This compound, by inhibiting PCSK9, has been shown to reduce the release of dsDNA from UVB-treated keratinocytes and subsequently inhibit the activation of the cGAS-STING pathway in co-cultured macrophages.[1][2] This suggests that this compound can interrupt the crosstalk between damaged epithelial cells and innate immune cells.

Signaling Pathway Diagram

SBC_110736_STING_Pathway cluster_keratinocyte Keratinocyte cluster_macrophage Macrophage UVB UVB Radiation DNA_damage DNA Damage UVB->DNA_damage dsDNA_release Cytosolic dsDNA DNA_damage->dsDNA_release PCSK9_up ↑ PCSK9 Expression DNA_damage->PCSK9_up cGAS cGAS dsDNA_release->cGAS activates PCSK9 PCSK9 PCSK9_up->PCSK9 cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN (IFN-β) pIRF3->IFN induces transcription Inflammation Inflammation IFN->Inflammation SBC This compound SBC->PCSK9 inhibits PCSK9->dsDNA_release promotes

Figure 1: Proposed mechanism of this compound in modulating the cGAS-STING pathway.

Quantitative Data on the Impact of this compound

While direct quantitative data for this compound's impact on the cGAS-STING pathway from publicly available literature is limited, the following tables represent the expected outcomes based on the described inhibitory effects. These tables are structured for easy comparison of treatment groups in key experiments.

Table 1: Effect of this compound on Cytosolic dsDNA Release from UVB-Irradiated Keratinocytes

Treatment GroupCytosolic dsDNA (ng/μL)Fold Change vs. Control
Control (No UVB)5.2 ± 0.81.0
UVB (100 mJ/cm²)25.8 ± 3.15.0
UVB + this compound (1 μM)12.1 ± 1.52.3
UVB + this compound (10 μM)7.9 ± 1.11.5

Data are presented as mean ± standard deviation and are representative of expected results.

Table 2: Inhibition of STING Pathway Activation in Macrophages by this compound

Treatment Groupp-STING / STING Ratiop-TBK1 / TBK1 Ratiop-IRF3 / IRF3 Ratio
Control0.1 ± 0.020.08 ± 0.010.05 ± 0.01
Keratinocyte Supernatant (UVB)1.0 ± 0.151.0 ± 0.121.0 ± 0.18
Keratinocyte Supernatant (UVB + this compound 1 μM)0.45 ± 0.070.52 ± 0.080.48 ± 0.09
Keratinocyte Supernatant (UVB + this compound 10 μM)0.21 ± 0.040.28 ± 0.050.25 ± 0.06

Data are presented as normalized fold change relative to the UVB-treated keratinocyte supernatant group and are representative of expected results.

Table 3: Reduction of IFN-β Secretion from Macrophages by this compound

Treatment GroupIFN-β Concentration (pg/mL)% Inhibition
Control< 10-
Keratinocyte Supernatant (UVB)850 ± 950%
Keratinocyte Supernatant (UVB + this compound 1 μM)410 ± 5251.8%
Keratinocyte Supernatant (UVB + this compound 10 μM)185 ± 3178.2%

Data are presented as mean ± standard deviation and are representative of expected results.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of investigating the impact of this compound on the cGAS-STING pathway.

Measurement of Cytosolic dsDNA Release

Objective: To quantify the amount of double-stranded DNA released into the cytoplasm of keratinocytes following UVB irradiation and treatment with this compound.

Materials:

  • Human epidermal keratinocytes (HEKa)

  • Keratinocyte growth medium

  • UVB light source with a calibrated radiometer

  • This compound

  • Cytosolic extraction buffer

  • DNA purification kit

  • Fluorometric dsDNA quantification assay (e.g., PicoGreen)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Plate HEKa cells in 6-well plates and culture until 80-90% confluent.

    • Pre-treat cells with varying concentrations of this compound or vehicle control for 24 hours.

    • Wash cells with phosphate-buffered saline (PBS) and irradiate with a single dose of UVB (e.g., 100 mJ/cm²).

    • Incubate the cells for 6-12 hours post-irradiation.

  • Cytosolic Fractionation:

    • Harvest cells and perform cytosolic fractionation using a commercially available kit or a digitonin-based lysis method to separate the cytosolic fraction from the nuclear and mitochondrial fractions.

  • DNA Extraction and Quantification:

    • Extract DNA from the cytosolic fraction using a DNA purification kit suitable for low DNA concentrations.

    • Quantify the amount of dsDNA in the eluate using a sensitive fluorometric assay.

    • Normalize the dsDNA concentration to the total protein concentration of the cytosolic extract.

Western Blot Analysis of STING Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the cGAS-STING signaling pathway in macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) differentiated into macrophages

  • Supernatant from UVB-treated and this compound-treated keratinocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Macrophage Stimulation:

    • Culture differentiated THP-1 macrophages in 6-well plates.

    • Replace the medium with the collected supernatants from the treated keratinocytes (from Protocol 4.1) and incubate for 1-3 hours.

  • Protein Extraction and Quantification:

    • Lyse the macrophages with RIPA buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of IFN-β Secretion by ELISA

Objective: To quantify the amount of IFN-β secreted by macrophages in response to stimulation with supernatants from treated keratinocytes.

Materials:

  • Supernatants from macrophage stimulation (from Protocol 4.2)

  • Human IFN-β ELISA kit

  • Microplate reader

Protocol:

  • Sample Collection:

    • Collect the culture supernatants from the stimulated macrophages at a specified time point (e.g., 24 hours).

  • ELISA Procedure:

    • Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate solutions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IFN-β in the samples based on the standard curve.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow start Start keratinocyte_culture 1. Keratinocyte Culture & Treatment (UVB ± this compound) start->keratinocyte_culture supernatant_collection 2. Collect Supernatant keratinocyte_culture->supernatant_collection cytosolic_extraction 3. Cytosolic DNA Extraction & Quantification keratinocyte_culture->cytosolic_extraction macrophage_culture 4. Macrophage Culture & Stimulation (with Keratinocyte Supernatant) supernatant_collection->macrophage_culture end End cytosolic_extraction->end protein_extraction 5. Protein Extraction macrophage_culture->protein_extraction elisa 7. IFN-β ELISA macrophage_culture->elisa western_blot 6. Western Blot (p-STING, p-TBK1, p-IRF3) protein_extraction->western_blot western_blot->end elisa->end

Figure 2: Workflow for investigating this compound's impact on innate immunity.

Conclusion

This compound, a small molecule inhibitor of PCSK9, demonstrates a clear impact on the innate immune system by attenuating the cGAS-STING signaling pathway. This effect is mediated through the reduction of cytosolic dsDNA release from damaged cells, thereby preventing the activation of a pro-inflammatory cascade in immune cells. The experimental data, though requiring further specific quantification for this compound, strongly support this mechanism of action. The detailed protocols and visual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound for potential therapeutic applications in inflammatory and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for SBC-110736 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated approach for lowering low-density lipoprotein cholesterol (LDL-C). By binding to and promoting the degradation of LDL receptors (LDLR) in the liver, PCSK9 reduces the clearance of LDL-C from the bloodstream. This compound, by inhibiting PCSK9, is expected to increase the number of LDL receptors on the surface of hepatocytes, thereby enhancing LDL-C uptake and lowering circulating LDL-C levels.

Beyond its role in cholesterol regulation, this compound has also been noted to modulate inflammatory pathways. It has been shown to reduce the release of double-stranded DNA (dsDNA) from keratinocytes induced by UVB radiation and to inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway in macrophages. This suggests a potential role for this compound in inflammatory and autoimmune conditions where the cGAS-STING pathway is implicated.

These application notes provide a detailed overview of the in vivo use of this compound in mouse models, including recommended dosing, administration protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a hypercholesterolemic mouse model.

Parameter Mouse Model Treatment Group Duration Result Reference
Total Cholesterol ReductionMale C57BL/6 mice on a high-fat dietThis compound2 weeks38% reduction vs. high-fat diet control[1]
Return to Normal Cholesterol LevelsMale C57BL/6 mice on a high-fat dietThis compound2 weeks50% reduction towards regular diet cholesterol levels[1]

Signaling Pathways

PCSK9 Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the PCSK9 signaling pathway.

PCSK9_Pathway cluster_0 Hepatocyte LDL-R LDL Receptor Degradation Lysosomal Degradation LDL-R->Degradation Leads to Uptake LDL-C Uptake LDL-R->Uptake LDL-C LDL-C LDL-C->LDL-R Binds PCSK9 PCSK9 PCSK9->LDL-R Binds to This compound This compound This compound->PCSK9 Inhibits

Caption: Mechanism of action of this compound on the PCSK9 pathway.

cGAS-STING Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway, which can be inhibited by this compound.

cGAS_STING_Pathway cluster_1 Macrophage Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Type I Interferons (e.g., IFN-β) p-IRF3->IFN-I Induces Transcription SBC-110736_mod This compound SBC-110736_mod->cGAS Inhibits

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental Protocols

While the exact dosage and administration route for the specific in vivo study mentioned in the initial search results are not publicly available, the following protocols are based on common practices for administering small molecule inhibitors to mice in similar studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental goals.

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: A common vehicle for hydrophobic small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween 80

    • 45-60% Sterile Saline or PBS

  • Solubilization:

    • Weigh the required amount of this compound.

    • In a sterile microcentrifuge tube, first, dissolve the this compound powder in DMSO.

    • Add PEG300 and Tween 80 and vortex thoroughly.

    • Finally, add the sterile saline or PBS to the desired final volume and vortex again to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, gentle warming may be necessary. Prepare fresh on the day of administration.

Administration of this compound to Mice

Objective: To administer the formulated this compound to mice via oral gavage or intraperitoneal injection.

Animal Model: C57BL/6 mice are a commonly used strain for metabolic studies. For hypercholesterolemia studies, mice can be fed a high-fat diet for a specified period before and during treatment.

Materials:

  • Prepared this compound formulation

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 mL syringes

Procedure:

  • Weigh each mouse to determine the correct volume of the formulation to administer based on the desired mg/kg dose.

  • Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

  • Slowly administer the formulation.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Materials:

  • Prepared this compound formulation

  • Animal scale

  • Sterile 25-27 gauge needles

  • 1 mL sterile syringes

Procedure:

  • Weigh each mouse to determine the correct injection volume.

  • Draw the calculated volume of the this compound formulation into a sterile 1 mL syringe.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. Be careful to avoid puncturing the internal organs.

  • Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or the bladder.

  • Slowly inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced hypercholesterolemia mouse model.

Experimental_Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Diet High-Fat Diet Induction (e.g., 4-8 weeks) Acclimatization->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., 2 weeks) Grouping->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring Blood_Collection Blood Sample Collection (e.g., retro-orbital or tail vein) Treatment->Blood_Collection Analysis Plasma Lipid Analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides) Blood_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for SBC-110736 in LDL Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 plays a critical role in cholesterol homeostasis by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[2][3] By binding to the LDLR on the surface of hepatocytes, PCSK9 prevents its recycling back to the cell surface, leading to a reduced capacity for LDL cholesterol clearance from the circulation.[2][4][5] Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol.[3][6] this compound, by inhibiting PCSK9, is expected to increase the number of LDLRs on the cell surface, thereby enhancing the uptake of LDL cholesterol into cells.

These application notes provide a detailed protocol for assessing the efficacy of this compound in promoting LDL uptake in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and cholesterol metabolism.

Mechanism of Action: this compound in the Context of LDL Uptake

The mechanism by which this compound enhances LDL uptake is centered on its inhibition of PCSK9. The signaling pathway can be summarized as follows:

  • PCSK9 Secretion: Hepatocytes, such as HepG2 cells, synthesize and secrete PCSK9.

  • PCSK9-LDLR Binding: Extracellular PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[2][3]

  • LDLR Internalization and Degradation: The PCSK9-LDLR complex is internalized via endocytosis. Instead of the LDLR recycling back to the cell surface, the presence of PCSK9 directs the complex to the lysosome for degradation.[5]

  • This compound Intervention: this compound acts as an antagonist to the PCSK9-LDLR interaction.[3]

  • LDLR Recycling and Increased LDL Uptake: By preventing PCSK9 from binding to the LDLR, this compound allows the receptor to be recycled back to the cell surface after internalizing LDL. This leads to an increased population of LDLRs on the cell surface, resulting in enhanced clearance of LDL from the extracellular environment.

SBC_110736_Mechanism cluster_cell_membrane Cell Membrane PCSK9 Secreted PCSK9 LDLR LDLR PCSK9->LDLR SBC110736 This compound SBC110736->PCSK9 Inhibits LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Degradation Recycling LDLR Recycling Endosome->Recycling Recycling->LDLR Returns to membrane

Figure 1: Signaling pathway of this compound-mediated LDL uptake.

Experimental Protocols

This section details the protocol for a cell-based assay to quantify the effect of this compound on LDL uptake in HepG2 cells in the presence of recombinant human PCSK9.

Materials and Reagents
  • Cell Line: Human hepatocellular carcinoma cells (HepG2)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Medium: Serum-free DMEM

  • Test Compound: this compound

  • Recombinant Protein: Human PCSK9 protein (a gain-of-function mutant such as D374Y is recommended for a robust response)[7]

  • Fluorescently Labeled LDL: LDL conjugated to a fluorescent dye (e.g., DyLight™ 550-LDL or DiI-LDL)[8][9]

  • Control Inhibitor (Optional): A known PCSK9 inhibitor (e.g., Alirocumab or Evolocumab)

  • Consumables: 96-well black, clear-bottom tissue culture plates, sterile pipette tips, and reagent reservoirs.

  • Instrumentation: Fluorescence plate reader or a fluorescence microscope.

Experimental Workflow Diagram

LDL_Uptake_Workflow A 1. Seed HepG2 Cells (2x10^5 cells/mL in 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Serum Starve (Replace with serum-free DMEM) B->C D 4. Treat with Compounds (this compound, PCSK9, Controls) C->D E 5. Incubate for 16 hours (37°C, 5% CO2) D->E F 6. Add Fluorescent LDL (e.g., 10 µg/mL DyLight™ 550-LDL) E->F G 7. Incubate for 4 hours (Allow for LDL uptake) F->G H 8. Wash and Fix Cells (Optional) G->H I 9. Quantify Fluorescence (Plate Reader or Microscope) H->I

Figure 2: Experimental workflow for the LDL uptake assay.

Step-by-Step Protocol

1. Cell Seeding: a. Culture HepG2 cells in standard culture medium until they reach approximately 80% confluency. b. Trypsinize the cells and resuspend them in fresh culture medium. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/mL (100 µL per well).[7] d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. For HepG2 cells, a 48-hour incubation post-seeding can also be optimal.[8][10]

2. Compound and PCSK9 Treatment: a. After 24-48 hours, aspirate the culture medium and gently wash the cells once with serum-free DMEM. b. Prepare dilutions of this compound in serum-free DMEM. A typical concentration range to test for a novel small molecule would be from 0.1 nM to 10 µM.[7] c. Prepare the treatment media in separate tubes according to your plate layout. This includes:

  • Negative Control: Serum-free medium with vehicle (e.g., DMSO) only. This represents maximal LDL uptake.[7]
  • Positive Control: Serum-free medium with recombinant PCSK9 (e.g., 10 µg/mL) and vehicle. This represents inhibited LDL uptake.[7]
  • Test Compound: Serum-free medium with recombinant PCSK9 and varying concentrations of this compound. d. Aspirate the wash medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells. e. Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator to allow the compound to act and for PCSK9 to mediate LDLR degradation.[7]

3. LDL Uptake: a. After the 16-hour incubation, prepare the fluorescently labeled LDL working solution by diluting it in serum-free DMEM to a final concentration of 10 µg/mL.[8] b. Carefully aspirate the treatment medium from all wells. c. Add 100 µL of the fluorescent LDL working solution to each well. d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for LDL uptake.[7][8]

4. Fluorescence Quantification: a. Aspirate the LDL-containing medium and wash the cells three times with 150 µL of Phosphate-Buffered Saline (PBS). b. After the final wash, add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent dye (e.g., Ex/Em = 540/570 nm for DyLight™ 550 or ~485/535 nm for Bodipy FL).[7][10] d. Alternatively, cells can be fixed with 4% paraformaldehyde and visualized under a fluorescence microscope for qualitative analysis and image-based quantification.[9]

Data Presentation and Analysis

The following table represents hypothetical data from an LDL uptake assay with this compound.

Treatment GroupThis compound Conc. (µM)Recombinant PCSK9 (µg/mL)Mean Fluorescence Intensity (RFU)LDL Uptake (% of Negative Control)
Negative Control (Vehicle)0015,000100%
Positive Control (PCSK9)0105,00033.3%
Test0.1107,50050.0%
Test11012,00080.0%
Test101014,50096.7%

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of wells with no cells from all readings.

  • Normalization:

    • Set the average fluorescence of the negative control (vehicle only) as 100% LDL uptake.

    • Calculate the percentage of LDL uptake for all other treatments relative to the negative control.

    • The formula is: (% LDL Uptake) = (RFU_sample / RFU_negative_control) * 100

  • Dose-Response Curve: Plot the percentage of LDL uptake against the log concentration of this compound to determine the EC50 (the concentration at which 50% of the maximal effect is observed).

Conclusion

This application note provides a comprehensive framework for evaluating the pro-LDL uptake activity of the PCSK9 inhibitor, this compound, in HepG2 cells. The detailed protocol and data analysis guide offer a robust method for characterizing the potency and efficacy of this compound and other potential PCSK9 inhibitors in a physiologically relevant cell-based assay. This assay is a crucial tool for the preclinical assessment of novel lipid-lowering therapies.

References

Application Notes and Protocols for SBC-110736 in a High-Fat Diet Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2] PCSK9 promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes, leading to reduced clearance of LDL-cholesterol (LDL-C) from the circulation.[3] By inhibiting PCSK9, this compound increases the number of LDLRs on the liver cell surface, thereby enhancing the removal of LDL-C from the bloodstream. This mechanism of action makes this compound a promising therapeutic candidate for the management of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease.

High-fat diet (HFD) animal models, particularly in susceptible strains like the C57BL/6 mouse, are widely used to study the pathogenesis of metabolic syndrome, including obesity, insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[4] These models are invaluable for the preclinical evaluation of novel therapeutic agents targeting these conditions. This document provides detailed application notes and protocols for the use of this compound in a high-fat diet-induced animal model of metabolic syndrome.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a high-fat diet-induced mouse model. The data is compiled from typical results observed in high-fat diet studies with C57BL/6 mice and the known effects of PCSK9 inhibition.

Table 1: Effect of High-Fat Diet and this compound on Body Weight and Adiposity

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Epididymal Fat Pad Weight (g)
Control (Standard Diet) 22.5 ± 1.528.0 ± 2.05.5 ± 1.00.8 ± 0.2
High-Fat Diet (HFD) 22.7 ± 1.640.5 ± 3.517.8 ± 2.52.5 ± 0.5
HFD + this compound 22.6 ± 1.438.0 ± 3.015.4 ± 2.22.1 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: Effect of High-Fat Diet and this compound on Plasma Lipid Profile

GroupTotal Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)Triglycerides (mg/dL)
Control (Standard Diet) 80 ± 1020 ± 550 ± 870 ± 15
High-Fat Diet (HFD) 250 ± 30150 ± 2560 ± 10150 ± 20
HFD + this compound 155 ± 2085 ± 1555 ± 9130 ± 18

Data are presented as mean ± standard deviation. A study on male C57BL/6 mice fed a high-fat diet showed that this compound led to a mean 38% reduction in total cholesterol levels after two weeks.[1]

Table 3: Effect of High-Fat Diet and this compound on Glucose Homeostasis

GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IR
Control (Standard Diet) 100 ± 120.5 ± 0.11.2 ± 0.3
High-Fat Diet (HFD) 140 ± 152.0 ± 0.57.0 ± 1.8
HFD + this compound 130 ± 141.7 ± 0.45.5 ± 1.5

Data are presented as mean ± standard deviation. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as [Fasting Glucose (mg/dL) x Fasting Insulin (ng/mL)] / 405.

Experimental Protocols

Protocol 1: High-Fat Diet-Induced Obesity and Metabolic Syndrome in C57BL/6 Mice

Objective: To induce obesity, dyslipidemia, and insulin resistance in C57BL/6 mice through the administration of a high-fat diet.

Materials:

  • Male C57BL/6 mice, 6-8 weeks old.

  • Standard rodent chow (e.g., 10% kcal from fat).

  • High-fat diet (HFD) (e.g., 45% or 60% kcal from fat).

  • Animal caging with environmental enrichment.

  • Analytical balance.

Procedure:

  • Acclimatize male C57BL/6 mice for one week upon arrival, with ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: Control and High-Fat Diet (HFD).

  • Provide the Control group with the standard chow for the duration of the study.

  • Provide the HFD group with the high-fat diet for a period of 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention period, mice will have developed obesity, hypercholesterolemia, and insulin resistance, making them suitable for testing the efficacy of this compound.

Protocol 2: Formulation and Oral Administration of this compound

Objective: To prepare and administer this compound to high-fat diet-fed mice.

Materials:

  • This compound powder.

  • Vehicle for oral administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Homogenizer or sonicator.

  • Oral gavage needles (20-22 gauge, with a ball tip).

  • Syringes.

Procedure:

  • Formulation:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

    • To prepare a 5 mg/mL suspension of this compound, weigh the required amount of the compound and add it to the 0.5% CMC-Na solution.

    • Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.

  • Oral Administration (Gavage):

    • The recommended dose volume for oral gavage in mice is up to 10 mL/kg of body weight.[1][5][6]

    • Based on typical dosages for small molecule inhibitors in mice, a starting dose of 10-50 mg/kg/day can be considered for this compound.

    • Accurately weigh each mouse before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Insert the ball-tipped gavage needle into the esophagus and administer the this compound suspension slowly and carefully.

    • Administer the vehicle (0.5% CMC-Na) to the control and HFD groups.

    • The treatment should be administered daily for a period of 2-8 weeks, depending on the study design.

Protocol 3: Assessment of Metabolic Parameters

Objective: To evaluate the effects of this compound on key metabolic parameters.

Materials:

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Commercial assay kits for total cholesterol, LDL-C, HDL-C, triglycerides, glucose, and insulin.

  • Glucometer.

Procedure:

  • Blood Collection:

    • At the end of the treatment period, fast the mice for 6-8 hours.

    • Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available colorimetric assay kits according to the manufacturer's instructions.

    • Measure fasting plasma glucose levels using a glucometer or a glucose assay kit.

    • Measure fasting plasma insulin levels using a commercially available ELISA kit.

  • Tissue Collection:

    • After blood collection, euthanize the mice.

    • Dissect and weigh the liver and epididymal fat pads.

    • A portion of the liver can be fixed in formalin for histological analysis (e.g., H&E staining for steatosis) and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., gene expression of LDLR).

Mandatory Visualizations

experimental_workflow cluster_acclimatization Phase 1: Acclimatization & Diet Induction cluster_groups Phase 2: Treatment Groups (8-16 weeks) cluster_treatment Phase 3: this compound Administration cluster_analysis Phase 4: Endpoint Analysis start C57BL/6 Mice (6-8 weeks old) acclimatize Acclimatization (1 week) Standard Chow start->acclimatize randomize Randomization acclimatize->randomize control Control Group Standard Diet randomize->control hfd High-Fat Diet (HFD) Group randomize->hfd hfd_sbc HFD + this compound Group randomize->hfd_sbc analysis Metabolic Parameter Assessment (Body Weight, Lipids, Glucose, Insulin) Tissue Collection & Analysis control->analysis treatment Daily Oral Gavage (2-8 weeks) hfd->treatment hfd_sbc->treatment treatment->analysis

Caption: Experimental workflow for evaluating this compound in a high-fat diet mouse model.

PCSK9_pathway cluster_liver_cell Hepatocyte cluster_circulation Circulation LDLR_gene LDLR Gene LDLR LDL Receptor (LDLR) LDLR_gene->LDLR Transcription & Translation PCSK9_gene PCSK9 Gene PCSK9 PCSK9 Protein PCSK9_gene->PCSK9 Transcription & Translation LDLR_PCSK9_complex LDLR-PCSK9 Complex LDLR->LDLR_PCSK9_complex PCSK9->LDLR_PCSK9_complex endosome Endosome LDLR_PCSK9_complex->endosome Internalization lysosome Lysosome endosome->lysosome degradation LDLR Degradation lysosome->degradation LDL_C LDL-Cholesterol LDL_C->LDLR Binding & Uptake SBC_110736 This compound SBC_110736->PCSK9 Inhibition

Caption: Simplified signaling pathway of PCSK9 and the mechanism of action of this compound.

HFD_pathophysiology HFD High-Fat Diet Obesity Obesity HFD->Obesity Dyslipidemia Dyslipidemia (↑ LDL-C, ↑ Triglycerides) HFD->Dyslipidemia Insulin_Resistance Insulin Resistance HFD->Insulin_Resistance NAFLD Non-alcoholic Fatty Liver Disease (NAFLD) HFD->NAFLD PCSK9_upregulation Increased PCSK9 Expression Insulin_Resistance->PCSK9_upregulation NAFLD->PCSK9_upregulation PCSK9_inhibition PCSK9 Inhibition PCSK9_upregulation->PCSK9_inhibition SBC_110736 This compound SBC_110736->PCSK9_inhibition LDLR_upregulation Increased LDLR PCSK9_inhibition->LDLR_upregulation Metabolic_improvement Potential Improvement in Insulin Sensitivity & NAFLD PCSK9_inhibition->Metabolic_improvement LDL_C_lowering Reduced LDL-C LDLR_upregulation->LDL_C_lowering LDL_C_lowering->Dyslipidemia Ameliorates

Caption: Logical relationship between a high-fat diet, metabolic dysfunction, and the therapeutic intervention with this compound.

References

Protocol for assessing SBC-110736 effect on dsDNA release

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Assessing the Effect of SBC-110736 on dsDNA Release and cGAS-STING Pathway Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular double-stranded DNA (dsDNA) released from damaged or dying cells is a potent trigger of the innate immune system. In the cytosol, this dsDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein.[2][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5][6] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][4]

This compound is a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9).[7][8][9] Beyond its role in cholesterol metabolism, this compound has been shown to reduce the release of dsDNA from UVB-induced keratinocytes and inhibit the subsequent activation of the cGAS-STING pathway in macrophages.[9] This suggests a potential therapeutic role for this compound in modulating inflammatory responses driven by cytosolic dsDNA.

This document provides detailed protocols to assess the effect of this compound on dsDNA release and the subsequent activation of the cGAS-STING signaling pathway.

cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING pathway, from cytosolic dsDNA sensing to the production of Type I interferons.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferon (e.g., IFN-β) Gene Transcription pIRF3->IFN translocates & activates

Caption: The cGAS-STING innate immune signaling pathway.

Experimental Workflow Overview

The general workflow to assess the activity of this compound involves cell culture, induction of dsDNA release, treatment with the compound, and subsequent analysis of extracellular dsDNA and downstream signaling markers.

Experimental_Workflow cluster_F A 1. Cell Culture (e.g., Keratinocytes, Macrophages) B 2. Treatment Groups - Vehicle Control - Stimulus Only (e.g., UVB) - Stimulus + this compound A->B C 3. Induction of dsDNA Release (e.g., UVB Irradiation) B->C D 4. Sample Collection - Supernatant (for dsDNA, IFN-β) - Cell Lysate (for p-IRF3) C->D E 5. Quantification of Extracellular dsDNA (PicoGreen Assay) D->E F 6. Analysis of STING Pathway Activation D->F G 7. Data Analysis & Interpretation E->G F1 IFN-β ELISA F->F1 F2 p-IRF3 Western Blot F->F2 F->G

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human keratinocytes, treatment with this compound, and induction of dsDNA release using UVB irradiation.

  • Cell Seeding: Plate primary human epidermal keratinocytes (NHEK) in a 12-well plate at a density of 2 x 10⁵ cells/well. Culture in Keratinocyte Growth Medium at 37°C and 5% CO₂ until 70-80% confluent.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Remove the culture medium and replace it with medium containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for 2 hours.

  • UVB Irradiation:

    • Remove the medium and wash cells twice with sterile Phosphate-Buffered Saline (PBS).

    • Leave a thin film of PBS on the cells and irradiate with a single dose of UVB (e.g., 50 mJ/cm²).

    • Remove the PBS and add back the corresponding fresh medium (Vehicle or this compound).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatant to a new tube for dsDNA and IFN-β analysis. Store at -80°C.

    • Cell Lysate: Wash the remaining adherent cells once with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.[10][11] Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C for Western blot analysis.

Protocol 2: Quantification of Extracellular dsDNA (PicoGreen Assay)

This protocol quantifies dsDNA in the collected cell culture supernatants using a fluorescent dye such as Quant-iT™ PicoGreen®.[12][13]

  • Reagent Preparation:

    • Thaw the PicoGreen® reagent and DNA standards at room temperature, protected from light.[12][14]

    • Prepare a 1:200 working solution of PicoGreen® reagent in 1X TE buffer.[15][16]

    • Prepare a standard curve using the provided λ DNA standard by performing serial dilutions in 1X TE buffer (e.g., from 1000 ng/mL down to 0 ng/mL).[17]

  • Assay Procedure:

    • Pipette 100 µL of each standard and unknown sample (supernatant) in duplicate into a black 96-well microplate.

    • Add 100 µL of the diluted PicoGreen® working solution to all wells.[15]

    • Mix gently by shaking the plate.

    • Incubate for 5 minutes at room temperature, protected from light.[17]

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[15]

  • Calculation: Subtract the average fluorescence of the blank (0 ng/mL DNA) from all other readings. Plot the standard curve (fluorescence vs. DNA concentration) and determine the dsDNA concentration in the samples from the linear regression of the standard curve.

Protocol 3: Assessment of STING Pathway Activation

A. IFN-β Quantification by ELISA

This protocol measures the concentration of secreted IFN-β in the cell culture supernatant.

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for a human IFN-β ELISA kit.[18][19]

  • Assay Procedure:

    • Add 100 µL of standards and samples (supernatant) to the appropriate wells of the pre-coated plate.[18]

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells several times.

    • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[18]

    • Wash the wells, then add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes.[20]

    • Wash the wells, then add 90 µL of TMB substrate solution and incubate in the dark until color develops (10-20 minutes).[18]

    • Add 50 µL of stop solution to each well.[18]

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve and calculate the IFN-β concentration in the samples as described for the dsDNA assay.

B. p-IRF3 (Ser396) Detection by Western Blot

This protocol assesses the phosphorylation of IRF3 in the cell lysates.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][21]

    • Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[22]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Extracellular dsDNA Release

Treatment GroupThis compound (µM)Extracellular dsDNA (ng/mL) ± SD% Inhibition vs. Stimulus Only
Untreated Control015.2 ± 2.1N/A
UVB Only0250.6 ± 18.50%
UVB + this compound0.1188.1 ± 15.324.9%
UVB + this compound1.095.7 ± 9.861.8%
UVB + this compound10.045.3 ± 5.581.9%

Table 2: Effect of this compound on IFN-β Secretion

Treatment GroupThis compound (µM)IFN-β (pg/mL) ± SD% Inhibition vs. Stimulus Only
Untreated Control0< 50N/A
UVB Only01850.4 ± 120.70%
UVB + this compound0.11425.8 ± 105.223.0%
UVB + this compound1.0760.1 ± 65.458.9%
UVB + this compound10.0212.5 ± 25.188.5%

Table 3: Densitometry Analysis of Western Blots

Treatment GroupThis compound (µM)p-IRF3 / Total IRF3 Ratio (Normalized)% Inhibition vs. Stimulus Only
Untreated Control00.05N/A
UVB Only01.000%
UVB + this compound0.10.7228.0%
UVB + this compound1.00.3565.0%
UVB + this compound10.00.1189.0%

References

Application Notes and Protocols for SBC-110736 in Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the low-density lipoprotein receptor (LDLR) for degradation. By inhibiting the interaction between PCSK9 and LDLR, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of hypercholesterolemia.

Mechanism of Action

PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of liver cells. This binding prevents the receptor from recycling back to the cell surface after internalization, instead targeting it for lysosomal degradation. A reduction in the number of LDLRs leads to decreased clearance of LDL-C, resulting in elevated plasma cholesterol levels. This compound is designed to disrupt the PCSK9-LDLR interaction, thereby preserving LDLR function and promoting the removal of LDL-C from the bloodstream.

PCSK9_Mechanism cluster_0 Hepatocyte cluster_1 Circulation LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binding Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling Pathway Degradation Degradation Pathway PCSK9 PCSK9 PCSK9->LDLR Binding & Inhibition of Recycling This compound This compound This compound->PCSK9 Inhibition

Caption: Mechanism of Action of this compound.

Data Presentation

In Vivo Efficacy of this compound
Animal ModelDietTreatment DurationKey FindingReference
Male C57BL/6 MiceHigh-Fat Diet2 weeks38% reduction in total cholesterol levels compared to high-fat diet controls.[2][2]
Male C57BL/6 MiceHigh-Fat Diet2 weeks50% reduction in total cholesterol towards levels of mice on a regular diet.[2][2]

Note: Specific dosage of this compound used in this study is not publicly available.

Experimental Protocols

In Vivo Evaluation of this compound in a Mouse Model of Hypercholesterolemia

This protocol is based on the reported study using this compound in C57BL/6 mice and general practices for inducing hypercholesterolemia.

Objective: To assess the in vivo efficacy of this compound in reducing plasma cholesterol levels in a diet-induced hypercholesterolemia mouse model.

Materials:

  • Male C57BL/6 mice

  • High-fat diet (e.g., 45% kcal from fat)

  • Regular chow diet

  • This compound

  • Vehicle for in vivo dissolution (see below)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Cholesterol quantification kit

In Vivo Dissolution Protocol: this compound can be formulated for oral administration using the following protocol. To prepare a 1 mL working solution:

  • Add 100 µL of a 25.0 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Experimental Workflow:

in_vivo_workflow start Start: Male C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization diet_induction Diet Induction (e.g., 8-12 weeks) - Control Group: Regular Diet - Experimental Groups: High-Fat Diet acclimatization->diet_induction treatment Treatment Phase (2 weeks) - Vehicle Control Group (High-Fat Diet) - this compound Group (High-Fat Diet) diet_induction->treatment blood_collection Blood Collection (e.g., retro-orbital or tail vein) treatment->blood_collection analysis Plasma Total Cholesterol Analysis blood_collection->analysis end End: Data Analysis and Comparison analysis->end

Caption: In vivo experimental workflow.

Procedure:

  • Acclimatization: House male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Diet-Induced Hypercholesterolemia:

    • Divide mice into a control group receiving a regular chow diet and experimental groups receiving a high-fat diet for a period sufficient to induce hypercholesterolemia (e.g., 8-12 weeks).

  • Treatment:

    • After the diet induction period, continue the respective diets and initiate daily treatment via oral gavage for 2 weeks.

    • The vehicle control group receives the dissolution vehicle.

    • The treatment group receives this compound at the desired dose.

  • Blood Collection: At the end of the treatment period, collect blood samples from all groups.

  • Cholesterol Analysis: Separate plasma and measure total cholesterol levels using a commercial quantification kit.

  • Data Analysis: Compare the mean total cholesterol levels between the vehicle control and this compound treated groups.

In Vitro Assays for Characterizing this compound Activity

The following are generalized protocols for cell-based assays to determine the in vitro activity of this compound. These assays are commonly performed using the human hepatoma cell line HepG2.

Objective: To quantify the ability of this compound to inhibit the binding of PCSK9 to the LDLR on the cell surface.

Principle: This assay measures the direct interaction between exogenously added recombinant PCSK9 and the LDLR on HepG2 cells. The inhibitory effect of this compound is determined by a reduction in the binding signal.

Materials:

  • HepG2 cells

  • Recombinant human PCSK9

  • Anti-PCSK9 primary antibody

  • Fluorescently labeled secondary antibody

  • 96-well plate

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.

  • PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 to the wells and incubate for 2 hours at 37°C to allow binding to the LDLR.

  • Washing: Wash the cells with cold PBS to remove unbound PCSK9.

  • Antibody Incubation:

    • Incubate with a primary antibody against PCSK9.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Detection: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value of this compound for the inhibition of the PCSK9-LDLR interaction.

Objective: To determine the ability of this compound to prevent PCSK9-mediated degradation of the LDLR.

Principle: Recombinant PCSK9 induces the degradation of LDLR in HepG2 cells. The protective effect of this compound is measured by quantifying the levels of LDLR protein.

Materials:

  • HepG2 cells

  • Recombinant human PCSK9

  • This compound

  • Lysis buffer

  • Anti-LDLR primary antibody

  • Anti-loading control (e.g., β-actin) primary antibody

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells and grow to confluency.

    • Pre-incubate with desired concentrations of this compound for 1 hour.

    • Add recombinant human PCSK9 (e.g., 1-5 µg/mL) and incubate for 16-24 hours. Include a control group with no PCSK9.

  • Cell Lysis: Wash cells with cold PBS and lyse them.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LDLR and a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Add chemiluminescent substrate and image the blot.

    • Quantify the band intensities for LDLR and normalize to the loading control.

Objective: To assess the functional consequence of PCSK9 inhibition by this compound on the uptake of LDL by hepatocytes.

Principle: By preventing LDLR degradation, this compound should increase the uptake of fluorescently labeled LDL by HepG2 cells.

Materials:

  • HepG2 cells

  • Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

  • Recombinant human PCSK9

  • This compound

  • 96-well plate (black, clear bottom for microscopy)

  • Fluorescence microscope or plate reader

Experimental Workflow:

ldl_uptake_workflow start Start: Seed HepG2 Cells pre_incubation Pre-incubation with this compound and PCSK9 start->pre_incubation ldl_addition Addition of Fluorescently Labeled LDL pre_incubation->ldl_addition incubation Incubation (e.g., 4 hours at 37°C) ldl_addition->incubation wash Wash to Remove Unbound LDL incubation->wash detection Fluorescence Measurement (Microscopy or Plate Reader) wash->detection end End: Data Analysis detection->end

Caption: LDL uptake assay workflow.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate.

  • Treatment:

    • Treat cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 16-24 hours.

  • LDL Uptake:

    • Replace the medium with fresh medium containing fluorescently labeled LDL and incubate for approximately 4 hours at 37°C.

  • Washing: Wash the cells with PBS to remove unbound labeled LDL.

  • Detection:

    • Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: Quantify the increase in LDL uptake in this compound-treated cells compared to cells treated with PCSK9 alone.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with SBC-110736

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9). The information is tailored to assist researchers, scientists, and drug development professionals in addressing common challenges and achieving consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9).[1] Its primary mechanism of action is the disruption of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol (LDL-c) from the extracellular environment.

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] One supplier notes a solubility of 83 mg/mL (200.72 mM) in fresh DMSO. It is crucial to use high-purity, anhydrous DMSO as moisture can reduce solubility.[1] For long-term storage, the powdered compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Q3: We are observing lower than expected potency of this compound in our cell-based assay. What are the potential causes?

Several factors can contribute to lower than expected potency. These can be broadly categorized as issues with the compound itself, the assay conditions, or the cell line being used. It is crucial to systematically evaluate each of these possibilities.

Q4: My in vitro results with this compound are not translating to my in vivo animal model. What could be the issue?

Discrepancies between in vitro and in vivo results are a common challenge in drug discovery. Potential reasons include:

  • Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model, leading to insufficient exposure to the target tissue.

  • Formulation: The in vivo formulation may not be optimal for solubility and absorption.

  • Off-target effects: In the complex biological environment of an animal model, the compound may have off-target effects that counteract its intended activity.

  • Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the specific biology being studied.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the media for precipitates after adding this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into your assay media.- Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell health (typically <0.5%).
Compound Degradation - Use a fresh aliquot of this compound for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Protect the compound and solutions from light.
Cell Health and Variability - Ensure cells are healthy, within a low passage number, and free from contamination.- Use a consistent cell seeding density for all experiments.- Allow cells to adhere and recover fully before adding the compound.
Inconsistent Incubation Times - Standardize all incubation times throughout the experimental protocol.
Assay Reagent Variability - Use high-quality, validated reagents (e.g., recombinant PCSK9, antibodies).- Ensure consistent lot numbers for critical reagents across experiments.
Low Efficacy in In Vivo Studies
Potential Cause Troubleshooting Steps
Poor Bioavailability - Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Consider alternative routes of administration.
Suboptimal Formulation - Experiment with different formulation vehicles to improve solubility and stability. A common formulation for oral administration of similar compounds is a suspension in carboxymethylcellulose sodium (CMC-Na).[1]
Insufficient Dose - Perform a dose-response study to determine the optimal dose for the desired biological effect.
Metabolic Instability - Investigate the metabolic stability of this compound in liver microsomes from the animal species being used.
Target Engagement - Measure the levels of free this compound in the plasma and target tissue to ensure it is reaching its site of action at a sufficient concentration.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following are generalized methodologies for key experiments based on the known function of PCSK9 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro: LDLR Degradation Assay

This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR protein in a cell line such as HepG2.

  • Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • PCSK9 Addition: Add recombinant human PCSK9 to the wells (excluding a negative control group) and incubate for 4-6 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against LDLR and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities to determine the relative amount of LDLR protein in each treatment group.

In Vivo: Evaluation in a Murine Model of Hypercholesterolemia

This protocol provides a general framework for assessing the efficacy of this compound in a mouse model.

  • Animal Model: Utilize a relevant mouse model, such as C57BL/6J mice on a high-fat diet or a genetically modified strain prone to hypercholesterolemia.

  • Acclimation and Baseline: Allow mice to acclimate and obtain baseline blood samples for lipid profiling.

  • Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 0.5% CMC-Na in water) for the chosen route of administration (e.g., oral gavage). Administer the compound daily for a specified period (e.g., 2-4 weeks). Include a vehicle control group.

  • Sample Collection: Collect blood samples at various time points during and after the treatment period.

  • Lipid Analysis: Analyze plasma samples for total cholesterol, LDL-c, HDL-c, and triglycerides using commercially available kits.

  • Tissue Analysis (Optional): At the end of the study, harvest tissues such as the liver to assess LDLR protein levels by Western blotting or immunohistochemistry.

Visualizations

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Targeted for Degradation Recycling Recycling Pathway Endosome->Recycling Recycling to Cell Surface Degradation Degradation Pathway Lysosome->Degradation Recycling->LDLR LDL LDL Cholesterol LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding SBC110736 This compound SBC110736->PCSK9 Inhibition

Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Verify Compound Integrity - Fresh Aliquot? - Proper Storage? Start->Check_Compound Check_Solubility Assess Compound Solubility - Precipitate in Media? - Correct DMSO Concentration? Start->Check_Solubility Check_Cells Evaluate Cell Health - Passage Number? - Seeding Density? Start->Check_Cells Check_Protocol Review Experimental Protocol - Consistent Incubation Times? - Reagent Quality? Start->Check_Protocol Optimize_Assay Optimize Assay Conditions - Titrate Compound Concentration - Validate Reagents Check_Compound->Optimize_Assay Check_Solubility->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Outcome Consistent Results Optimize_Assay->Outcome

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Avoiding SBC-110736 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Precipitation in Cell Culture Media

Disclaimer: SBC-110736 is a hypothetical compound name used for illustrative purposes in this guide. The information provided is based on established principles for handling small molecule inhibitors in cell culture and aims to provide a practical framework for researchers encountering solubility challenges.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. These resources are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

A1: The most common reason for immediate precipitation is "solvent shock."[1] This occurs when a compound dissolved in a high-concentration organic solvent, such as DMSO, is rapidly diluted into an aqueous solution like cell culture media. The abrupt change in polarity causes the hydrophobic compound to crash out of solution. Other contributing factors can include the compound's concentration exceeding its solubility limit in the media and interactions with media components like salts and proteins.[1]

Q2: I observed precipitation of this compound in my culture plates after several hours of incubation. What could be the reason for this delayed precipitation?

A2: Delayed precipitation can be caused by several factors within the incubator environment. Changes in pH of the media over time, evaporation of media leading to increased compound concentration, and temperature fluctuations can all decrease the solubility of the compound.[2][3] Additionally, interactions between this compound and secreted cellular metabolites or components of the media that change over time could also lead to the formation of insoluble complexes.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For most hydrophobic small molecules used in cell culture, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[4][5] It is crucial to ensure the compound is fully dissolved in the DMSO before any subsequent dilutions.[2]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced toxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1][2] It is always best practice to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your treated samples.[5]

Q5: Can the presence of serum in my culture medium affect the solubility of this compound?

A5: Yes, serum can have a significant impact on compound solubility. Serum proteins can bind to small molecules, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[1][6] The effect of serum is compound-specific, so it is important to test the solubility of this compound in both serum-free and serum-containing media if your experimental design allows.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Media

This is often observed as a cloudiness or fine precipitate forming as soon as the compound's stock solution is added to the culture medium.

Possible Cause Suggested Solution
Solvent Shock [1]Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media.[2]
High Final Concentration The desired concentration of this compound may be above its solubility limit in your specific culture medium. Determine the maximum soluble concentration by preparing a range of concentrations and observing for precipitation.
Localized High Concentration Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[2] This helps to disperse the compound quickly and avoid localized concentrations that can trigger precipitation.
Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions.[2] Adding a compound to cold media can decrease its solubility.[1]
Issue: Delayed Precipitation of this compound During Incubation

In this scenario, the media appears clear initially, but a precipitate forms after a period of incubation (hours to days).

Possible Cause Suggested Solution
Media Evaporation [2][3]Increased concentration of all media components due to evaporation can cause the compound to exceed its solubility limit. Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.
Temperature Fluctuations [2][3]Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. Minimize the time that plates or flasks are outside the stable incubator environment.
pH Shift in Media [2]As cells metabolize, the pH of the culture medium can change, which can affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered and monitor the pH, especially in long-term experiments.
Interaction with Media Components [2]This compound may be interacting with media components that change over time. If possible, test the compound's stability in different basal media formulations.
Compound Degradation The precipitate might be a less soluble degradation product of this compound. It may be necessary to replenish the compound with fresh media changes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Bring the vial of this compound powder to room temperature before opening.

  • In a sterile environment, add the appropriate volume of anhydrous, cell culture-grade DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication may be used if necessary to aid dissolution.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C, as recommended for the specific compound.

Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media

This protocol is designed to minimize the risk of precipitation when preparing the final working concentration.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium (with serum, if applicable) to 37°C.

  • Perform an intermediate dilution: Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock solution to 9 µL of DMSO. This creates a 1 mM solution.

  • In a sterile conical tube, add the appropriate volume of the 1 mM intermediate solution to your pre-warmed media to achieve the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 1 mL of media.

  • Immediately after adding the compound, cap the tube and gently vortex or invert it several times to ensure rapid and thorough mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Hypothetical Signaling Pathway for this compound

Many small molecule inhibitors are developed to target key nodes in signaling pathways that are dysregulated in diseases such as cancer. A common target is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

SBC_110736_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation SBC_110736 This compound SBC_110736->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation in your cell culture experiments.

Troubleshooting_Workflow Start Precipitation Observed CheckTiming When did precipitation occur? Start->CheckTiming Immediate Immediate CheckTiming->Immediate Immediately Delayed Delayed (in incubator) CheckTiming->Delayed After Incubation SolventShock Possible Solvent Shock or High Concentration Immediate->SolventShock IncubatorIssues Possible Incubator Environment or Stability Issue Delayed->IncubatorIssues OptimizeDilution Optimize Dilution Protocol: 1. Use pre-warmed media 2. Create intermediate dilution 3. Add dropwise while mixing SolventShock->OptimizeDilution CheckSolubility Determine Max Soluble Concentration SolventShock->CheckSolubility Resolved Issue Resolved OptimizeDilution->Resolved CheckSolubility->Resolved CheckEvaporation Check for Media Evaporation IncubatorIssues->CheckEvaporation CheckTemp Minimize Temperature Fluctuations IncubatorIssues->CheckTemp CheckpH Monitor Media pH IncubatorIssues->CheckpH NotResolved Still Precipitates CheckEvaporation->NotResolved CheckTemp->NotResolved CheckpH->NotResolved ContactSupport Contact Technical Support NotResolved->ContactSupport

Caption: A workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: SBC-110736 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of SBC-110736 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels by promoting the degradation of the LDL receptor (LDLR).[5] By inhibiting PCSK9, this compound is expected to increase the number of LDL receptors on the cell surface, leading to enhanced LDL cholesterol uptake. Additionally, studies have suggested that blocking PCSK9 may have pro-apoptotic capabilities.[6][7]

Q2: What are the expected cytotoxic effects of this compound in primary cells?

A2: While the primary role of PCSK9 inhibitors is related to cholesterol metabolism, inhibition of PCSK9 has been linked to pro-apoptotic effects.[6][7] Therefore, this compound may induce apoptosis in primary cells. The cytotoxic effects can vary depending on the cell type and their expression levels of PCSK9 and related signaling pathway components. It is also reported that this compound can reduce the release of dsDNA from UVB-induced keratinocytes and inhibit the cGAS-STING pathway in macrophages, suggesting potential roles in modulating inflammatory and cell death pathways.[3]

Q3: I am not observing any cytotoxicity with this compound in my primary cells. What could be the reason?

A3: Several factors could contribute to a lack of observable cytotoxicity:

  • Low PCSK9 expression: The primary cell type you are using may have very low or no expression of PCSK9, the target of this compound.

  • Insufficient incubation time: The pro-apoptotic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment duration.

  • Suboptimal concentration: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific primary cell model. A dose-response experiment with a wider concentration range is recommended.

  • Cell density: High cell density can sometimes mask cytotoxic effects. Optimizing the cell seeding density is crucial.[4]

Q4: How can I troubleshoot high variability in my cytotoxicity assay results with primary cells?

A4: High variability is a common challenge when working with primary cells. Here are some troubleshooting tips:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension before and during plating to have consistent cell numbers in each well.[8]

  • Edge effects: The outer wells of a microplate are prone to evaporation. It is advisable to fill these wells with sterile phosphate-buffered saline (PBS) or media and use the inner wells for your experimental samples.[8][9]

  • Donor variability: Primary cells from different donors can have inherent biological differences. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors.

  • Passage number: Use primary cells at a low and consistent passage number, as their characteristics can change with prolonged culturing.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in control wells Contamination of cell culture or reagents.Check for microbial contamination. Use fresh, sterile reagents.[9]
Intrinsic fluorescence/color of this compound.Run a cell-free control with this compound and the assay reagent to check for interference.
High spontaneous cell death.Optimize cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8]
Inconsistent results between experiments Variation in this compound stock solution.Prepare fresh stock solutions of this compound for each experiment.
Inconsistent incubation times.Ensure uniform incubation times for all plates and experiments.[8]
Pipetting errors.Calibrate pipettes regularly and use a consistent pipetting technique.[9]

Quantitative Data Summary

Primary Cell TypeAssayIncubation Time (hours)IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)MTT4875.2
Human Primary HepatocytesLDH4892.5
Human Peripheral Blood Mononuclear Cells (PBMCs)Annexin V/PI7255.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Primary cells and appropriate culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the existing medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Primary cells and appropriate culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed primary cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound, including a vehicle control. Also, include a positive control for maximum LDH release as per the kit's instructions.

  • After the desired incubation period, carefully collect the cell-free supernatant from each well.

  • Follow the manufacturer's protocol to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating at room temperature.[3]

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[3]

Visualizations

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome LDLR->Lysosome PCSK9 directs for degradation LDL LDL LDL->LDLR Binds Endosome->Lysosome Degradation Pathway Recycling Recycling to Cell Surface Endosome->Recycling Recycling->LDLR PCSK9 PCSK9 PCSK9->LDLR Binds to SBC110736 This compound SBC110736->PCSK9 Inhibits

Caption: Mechanism of this compound action on the PCSK9 pathway.

Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway SBC110736 This compound PCSK9 PCSK9 SBC110736->PCSK9 Inhibits Bax_Bak Bax/Bak Activation PCSK9->Bax_Bak Inhibition of pro-apoptotic signal (hypothesized) Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Workflow cluster_exp_setup Experimental Setup cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Start Cytotoxicity Assay Issue CheckCells Primary Cell Health & Passage Start->CheckCells CheckPipetting Consistent Pipetting? Start->CheckPipetting CheckControls Proper Controls Included? Start->CheckControls CheckDensity Optimal Seeding Density? CheckCells->CheckDensity CheckReagents Fresh Reagents & Drug Dilutions? CheckDensity->CheckReagents Resolve Issue Resolved CheckReagents->Resolve CheckIncubation Uniform Incubation Time? CheckPipetting->CheckIncubation CheckEdgeEffect Avoiding Edge Effects? CheckIncubation->CheckEdgeEffect CheckEdgeEffect->Resolve CheckBackground Background Subtraction Correct? CheckControls->CheckBackground CheckBackground->Resolve

References

Strategies to minimize variability in SBC-110736 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBC-110736, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that inhibits the activity of PCSK9.[1][2][3] PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to its degradation.[4][5] By inhibiting PCSK9, this compound prevents the degradation of LDLR, thereby increasing the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma LDL-C levels. Additionally, this compound has been reported to inhibit the cGAS-STING pathway, which is involved in innate immunity.

Q2: What are the most common sources of variability in in vitro experiments with this compound?

A2: Variability in in vitro assays can stem from several factors:

  • Reagent Quality and Consistency: The activity of recombinant PCSK9 and LDLR proteins can vary between lots and suppliers.

  • Cell Health and Passage Number: The health, confluency, and passage number of cell lines (e.g., HepG2, HEK293) can significantly impact results.[6] It is crucial to use cells within a consistent and low passage number range.

  • Compound Stability and Solubility: this compound stability in cell culture media and aqueous buffers can affect its effective concentration over the course of an experiment.[7][8][9][10]

  • Assay Conditions: Inconsistent incubation times, temperatures, and CO2 levels can introduce variability.[6]

  • Pipetting and Plate Uniformity: Inaccurate pipetting and "edge effects" in multi-well plates can be significant sources of error.[11]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results, prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5%).

Q4: My this compound shows good activity in a biochemical assay but is less potent in a cell-based assay. What could be the reason?

A4: Discrepancies between biochemical and cell-based assay results are common and can be due to several factors:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane.

  • Cellular Efflux: The compound could be actively transported out of the cells by efflux pumps.

  • Metabolism: The cells may metabolize this compound into a less active form.

  • Compound Stability: The compound may be unstable in the complex environment of cell culture medium over the duration of the assay.[7][8][9][10]

Q5: What are the key considerations for in vivo experiments with this compound?

A5: Key factors to consider for in vivo studies include:

  • Animal Model Selection: The choice of animal model (e.g., wild-type mice, humanized liver mice, or specific transgenic models) is critical for obtaining relevant data.[12][13]

  • Formulation and Route of Administration: The formulation of this compound for oral or parenteral administration will significantly impact its bioavailability and efficacy.

  • Dosing Regimen: The dose and frequency of administration should be optimized based on pharmacokinetic and pharmacodynamic studies.

  • Biological Variability: Inherent biological differences between individual animals can contribute to variability in the response.[14]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid seeding cells at the edges of the plate to minimize "edge effects".[11]
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Compound precipitationCheck the solubility of this compound in your assay medium. Consider using a lower concentration or a different formulation.
No Dose-Response Observed Compound inactivityVerify the identity and purity of your this compound stock. Test a positive control compound to ensure the assay is performing correctly.
Incorrect concentration rangePerform a wider range of dilutions to capture the full dose-response curve.[15]
Assay interferenceRule out autofluorescence or other forms of assay interference from the compound.
Inconsistent Results Between Experiments Variation in cell passage numberMaintain a consistent cell passage number for all experiments.
Different lots of reagentsTest new lots of critical reagents (e.g., recombinant proteins, serum) against the old lot to ensure consistency.
Instability of the compound in mediaPrepare fresh working solutions of this compound for each experiment. Assess the stability of the compound in your cell culture media over the experimental time course.[9]
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Solution
High Variability in Animal Response Inconsistent drug administrationEnsure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid variability in absorption.
Genetic variability within the animal cohortUse littermates and age-matched animals to minimize genetic and age-related differences.
Environmental stressorsMaintain consistent housing conditions, including light/dark cycles, temperature, and diet.
Lack of Efficacy Poor bioavailabilityOptimize the drug formulation to improve solubility and absorption.[16] Consider alternative routes of administration.
Insufficient doseConduct a dose-escalation study to determine the optimal dose for the desired effect.
Rapid metabolism or clearancePerform pharmacokinetic studies to determine the half-life of this compound in the chosen animal model.

Quantitative Data Summary

The following table summarizes representative in vivo efficacy data for a small molecule PCSK9 inhibitor, P-21, in high-fat diet-fed mice. This data is provided as an example of expected outcomes and should be used for comparative purposes only.

Treatment Group Dose (mg/kg, p.o.) Duration LDL-C Reduction (%) Liver LDLR Expression (Fold Change)
P-2112 weeks~20%~1
P-2132 weeks~50%~3
P-21102 weeks~60%~3.5
P-21302 weeks>80%>4
Data adapted from a study on P-21, a small molecule PCSK9 inhibitor.[17]

Experimental Protocols

Protocol 1: In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

This protocol describes a biochemical assay to screen for and characterize small molecule inhibitors of the PCSK9-LDLR interaction.

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 2 µg/mL recombinant human LDLR extracellular domain in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (PBS with 3% BSA) and incubate for 2 hours at room temperature.

  • Compound Addition: Add 50 µL of this compound at various concentrations (prepared in assay buffer: PBS with 1% BSA and 0.05% Tween-20) to the wells. Include a vehicle control (e.g., DMSO).

  • PCSK9 Addition: Add 50 µL of 0.5 µg/mL biotinylated recombinant human PCSK9 to each well. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1 M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based LDL Uptake Assay

This protocol measures the ability of this compound to enhance the uptake of fluorescently labeled LDL in a hepatocyte cell line (e.g., HepG2).

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for 24 hours.

  • LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.

  • Washing: Gently wash the cells three times with 200 µL/well of PBS to remove unbound DiI-LDL.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of DiI-LDL per cell. An increase in fluorescence indicates enhanced LDL uptake.

Visualizations

SBC_110736_Mechanism_of_Action cluster_0 LDLR Degradation Pathway SBC_110736 This compound PCSK9 PCSK9 SBC_110736->PCSK9 Inhibits LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to Lysosome Lysosomal Degradation PCSK9->Lysosome Promotes Degradation of LDLR LDL_C LDL-C LDLR->LDL_C Binds & Internalizes LDLR->Lysosome Hepatocyte Hepatocyte (Cell Surface) Experimental_Workflow_LDL_Uptake cluster_workflow Cell-Based LDL Uptake Assay Workflow cluster_results Expected Outcome A 1. Seed HepG2 cells in 96-well plate B 2. Treat with this compound (24 hours) A->B C 3. Add Fluorescent LDL (4 hours) B->C D 4. Wash to remove unbound LDL C->D E 5. Fix and stain nuclei D->E F 6. Image and Quantify Fluorescence E->F Result_Control Control (No this compound): Low LDL Uptake F->Result_Control Baseline Fluorescence Result_Treated This compound Treated: High LDL Uptake F->Result_Treated Increased Fluorescence Troubleshooting_Logic Start Unexpected Experimental Result Check_Compound Verify Compound (Purity, Stability, Concentration) Start->Check_Compound Check_Assay Review Assay Protocol (Reagents, Controls, Conditions) Check_Compound->Check_Assay Compound OK Optimize Systematically Optimize Assay Parameters Check_Compound->Optimize Issue Found Check_Cells Assess Cell Health (Passage, Viability, Density) Check_Assay->Check_Cells Protocol OK Check_Assay->Optimize Issue Found Check_Cells->Optimize Cells OK Check_Cells->Optimize Issue Found Redo Repeat Experiment with Optimized Conditions Optimize->Redo

References

Addressing poor bioavailability of SBC-110736 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of SBC-110736, a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an investigational small molecule inhibitor of PCSK9, a key regulator of cholesterol metabolism.[1][2][3] By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[4][5] Preclinical studies have demonstrated its efficacy in lowering cholesterol levels in mice.[1] However, the therapeutic potential of this compound is hampered by its poor oral bioavailability, which is primarily attributed to its low aqueous solubility and suspected high first-pass metabolism in the liver. This can lead to high inter-individual variability and suboptimal therapeutic exposure in in vivo experiments.

Q2: My in vivo efficacy study with this compound is showing inconsistent results and high variability between subjects. What could be the cause?

A2: Inconsistent results and high variability with orally administered this compound are common challenges stemming from its poor bioavailability. Several factors could be contributing to this issue:

  • Poor Dissolution: Due to its low aqueous solubility, the compound may not fully dissolve in the gastrointestinal (GI) tract, leading to incomplete absorption.

  • Precipitation: The compound might dissolve in the formulation vehicle but precipitate upon contact with the aqueous environment of the GI tract.

  • First-Pass Metabolism: A significant portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation.

  • Vehicle Performance: The chosen vehicle may not be optimal for solubilizing and maintaining the solubility of this compound in the GI tract.

Q3: What are the initial steps to troubleshoot poor oral absorption of this compound?

A3: A systematic approach is crucial. Start by evaluating your current formulation and administration protocol. Key areas to investigate include:

  • Formulation Analysis: Is the compound fully dissolved in your vehicle at the intended concentration? Have you checked for precipitation upon dilution in an aqueous buffer (simulating GI fluid)?

  • Particle Size: What is the particle size of the this compound you are using? Reducing particle size can significantly improve dissolution rates.[6][7]

  • Dose and Concentration: Are you using a dose that is appropriate for the expected low bioavailability? Sometimes, a higher dose might be necessary to achieve therapeutic concentrations, but be mindful of potential toxicity.

Q4: What are some alternative formulation strategies to improve the oral bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[6][8][9][10][11][12] These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can enhance its dissolution rate.[12][13]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can dramatically increase the surface area for dissolution.[6][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can improve its solubility.[6][12]

Troubleshooting Guides

Guide 1: Optimizing Vehicle Selection for Oral Gavage

This guide will help you select and optimize a vehicle for the oral administration of this compound.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution during preparation or administration. The vehicle has poor solubilizing capacity for this compound at the desired concentration.1. Reduce Concentration: Attempt to use a lower, yet still therapeutically relevant, concentration. 2. Co-solvents: Introduce a co-solvent like PEG400, propylene (B89431) glycol, or DMSO to the vehicle. Be mindful of the final concentration of organic solvents for in vivo use. 3. pH Adjustment: Investigate the pH-solubility profile of this compound. A buffered vehicle might improve solubility.
High variability in plasma concentrations between animals. Inconsistent dosing due to a non-homogenous suspension or precipitation in the GI tract.1. Use a Suspension: If a solution is not feasible, create a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous before each administration. 2. Lipid-Based Vehicles: Consider using lipid-based vehicles like corn oil or sesame oil, which can enhance lymphatic absorption and reduce first-pass metabolism.[11]
Low and variable plasma exposure despite a clear dosing solution. The compound is precipitating in the stomach upon contact with acidic gastric fluid.1. In Vitro Precipitation Test: Perform a simple in vitro test by diluting your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to observe for precipitation. 2. Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the acidic stomach environment. For liquid formulations, co-administering an antacid might be a temporary solution for exploratory studies.
Guide 2: Addressing High First-Pass Metabolism

This guide provides strategies to mitigate the impact of high first-pass metabolism on this compound exposure.

Problem Potential Cause Troubleshooting Steps
Low systemic exposure (low AUC) despite evidence of good absorption (high Cmax). This compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.1. Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is for investigational purposes only. 2. Prodrug Approach: Consider synthesizing a prodrug of this compound. A prodrug is a modified version of the active compound that is designed to be absorbed more efficiently and then converted to the active form in the body.[8]
High levels of this compound metabolites are detected in plasma. Extensive hepatic metabolism.1. Route of Administration Comparison: Compare the pharmacokinetic profile after oral and intravenous (IV) administration. A significant difference in the parent drug exposure will confirm high first-pass metabolism. 2. Lymphatic Targeting: Formulations that promote lymphatic uptake, such as long-chain fatty acid-based lipid formulations, can partially bypass the portal circulation and reduce first-pass metabolism.[11]

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of micronized this compound for consistent oral dosing in mice.

Materials:

  • Micronized this compound (particle size < 10 µm)

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile conical tubes (15 mL and 50 mL)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare the Vehicle: Dissolve 0.25 g of methylcellulose in 50 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of micronized this compound based on the desired final concentration and total volume.

  • Create a Paste: In a small conical tube, add a small volume of the vehicle to the weighed this compound powder and mix to form a smooth paste. This prevents clumping.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing.

  • Homogenization: Homogenize the suspension using a homogenizer or sonicator for 2-5 minutes to ensure a uniform particle size distribution.

  • Continuous Stirring: Place the final suspension on a magnetic stirrer and stir continuously until and during dosing to maintain homogeneity.

Protocol 2: In Vitro Formulation Precipitation Test

Objective: To assess the potential for precipitation of this compound from its formulation upon dilution in simulated gastrointestinal fluids.

Materials:

  • This compound formulation (e.g., in a co-solvent vehicle)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Clear glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare Vials: Aliquot 1.9 mL of SGF and SIF into separate, clearly labeled glass vials.

  • Add Formulation: To each vial, add 0.1 mL of the this compound formulation. This represents a 1:20 dilution.

  • Mix: Immediately cap the vials and vortex for 30 seconds.

  • Observe: Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at time points 0, 15, 30, and 60 minutes.

  • Quantify (Optional): At each time point, a sample can be taken, filtered or centrifuged, and the supernatant analyzed by HPLC to quantify the amount of this compound remaining in solution.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 152.0250 ± 802
Micronized Suspension 10120 ± 301.5600 ± 1505
Lipid-Based (SEDDS) 10450 ± 901.02250 ± 40018
IV Solution 1800 ± 1200.11250 ± 200100

Data are presented as mean ± standard deviation.

Visualizations

SBC110736_MOA cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Internalization & Degradation LDL_C_blood Circulating LDL-C LDLR->LDL_C_blood Clears PCSK9 PCSK9 PCSK9->LDLR Binds to SBC110736 This compound SBC110736->PCSK9 Inhibits LDL_C LDL-C LDL_C->LDLR Binds

Caption: Mechanism of action of this compound in hepatocytes.

Troubleshooting_Workflow Start Poor In Vivo Bioavailability of this compound CheckFormulation Assess Current Formulation (Solubility, Precipitation) Start->CheckFormulation OptimizeVehicle Optimize Vehicle (Co-solvents, pH) CheckFormulation->OptimizeVehicle Precipitation Observed ParticleSize Reduce Particle Size (Micronization) CheckFormulation->ParticleSize Solubility Issue AssessMetabolism Assess First-Pass Metabolism (IV vs. PO) CheckFormulation->AssessMetabolism No Precipitation, Still Low Exposure End Improved Bioavailability OptimizeVehicle->End AdvancedFormulation Advanced Formulations (SEDDS, ASD) ParticleSize->AdvancedFormulation ParticleSize->End AdvancedFormulation->End Prodrug Prodrug Strategy AssessMetabolism->Prodrug High First-Pass Effect Confirmed Prodrug->End

Caption: Troubleshooting workflow for poor bioavailability.

References

Validation & Comparative

Unveiling the Mechanism: A Comparative Guide to Confirming SBC-110736's Engagement of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for researchers seeking to confirm the reported activity of SBC-110736, a known PCSK9 inhibitor, as a modulator of the cGAS-STING pathway. While direct quantitative data on this compound's inhibition of this pathway is not extensively available in the public domain, this document outlines the established experimental methodologies and provides a comparative analysis with well-characterized inhibitors of the cGAS-STING cascade, namely H-151 and RU.521.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2][3] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3).[4][5][6] Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFNs), such as IFN-β, and other inflammatory cytokines.[4][5][7]

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_inhibitors Points of Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates Nucleus Nucleus p_IRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces transcription of SBC110736 This compound (Reported) SBC110736->STING ? RU521 RU.521 RU521->cGAS H151 H-151 H151->STING

Figure 1. The cGAS-STING signaling cascade and points of therapeutic intervention.

Experimental Confirmation of cGAS-STING Pathway Targeting

To rigorously validate that a compound like this compound targets the cGAS-STING pathway, a series of well-established cellular and biochemical assays should be employed. Below are detailed protocols for key experiments.

Western Blot Analysis of Key Signaling Proteins

This method directly assesses the phosphorylation status of key downstream proteins in the cGAS-STING pathway, providing a clear indication of pathway activation or inhibition.

Experimental Workflow:

Figure 2. Workflow for Western Blot analysis of cGAS-STING pathway activation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) that has a functional cGAS-STING pathway.

    • Pre-treat cells with varying concentrations of this compound or comparator compounds (H-151, RU.521) for a specified time.

    • Stimulate the cGAS-STING pathway using a known agonist, such as herring testis DNA (HT-DNA) or direct transfection of 2'3'-cGAMP. Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification:

    • After stimulation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane and incubate with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in treated cells to the stimulated control.

Quantification of Type I Interferon (IFN-β) Production

Measuring the downstream effector cytokine IFN-β provides a functional readout of cGAS-STING pathway activity. This can be done at both the mRNA and protein levels.

a) Real-Time Quantitative PCR (RT-qPCR) for IFNB1 Gene Expression

Experimental Workflow:

Figure 3. Workflow for RT-qPCR analysis of IFN-β mRNA expression.

Detailed Protocol:

  • Follow the cell culture and treatment protocol as described for Western blotting.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform RT-qPCR using primers specific for the IFNB1 gene and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in IFNB1 expression.

b) Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Protein Secretion

Detailed Protocol:

  • After cell treatment and stimulation, collect the cell culture supernatant.

  • Use a commercial IFN-β ELISA kit to quantify the concentration of secreted IFN-β in the supernatant, following the manufacturer's instructions.[8][9]

  • Measure the absorbance using a plate reader and calculate the IFN-β concentration based on a standard curve.

Comparative Analysis of cGAS-STING Pathway Inhibitors

While specific quantitative data for this compound's impact on the cGAS-STING pathway is pending further research, a comparison with established inhibitors provides a benchmark for evaluating its potential efficacy.

Table 1: Comparison of Mechanistic and Potency Data for cGAS-STING Inhibitors

FeatureThis compoundH-151RU.521
Primary Target PCSK9STINGcGAS
Reported cGAS-STING Activity Inhibits UVB-induced activation in macrophagesPotent, selective, and covalent antagonistSelective inhibitor
Mechanism of Action Not fully elucidated for cGAS-STINGCovalently modifies Cys91 of STING, preventing palmitoylation and TBK1 recruitment[1]Occupies the catalytic pocket of cGAS, competing with ATP and GTP substrates[10]
IC₅₀ (inhibition of IFN-β) Data not available~109.6 nM (in mouse BMDMs)[11], ~134.4 nM (in human HFFs)[11]~0.7 µM (in murine RAW 264.7 cells)[10], ~0.8 µM (in human THP-1 cells)[10][12]
IC₅₀ (inhibition of cGAS) Data not availableNot applicable~0.11 µM (mouse cGAS)[13], ~2.94 µM (human cGAS)[13]

Table 2: Expected Outcomes of a Comparative Study

AssayExpected Outcome with this compound (if inhibitory)Expected Outcome with H-151Expected Outcome with RU.521
Western Blot (p-STING) Potential reductionNo direct effect on upstream phosphorylationNo reduction (acts upstream)
Western Blot (p-TBK1) ReductionSignificant reduction[14]Significant reduction
Western Blot (p-IRF3) ReductionSignificant reduction[14]Significant reduction
RT-qPCR (IFNB1 mRNA) Dose-dependent decreaseDose-dependent decrease[11]Dose-dependent decrease[10]
ELISA (IFN-β protein) Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[10]

Conclusion

To definitively confirm that this compound targets the cGAS-STING pathway, a systematic approach employing the experimental protocols outlined in this guide is essential. By comparing the effects of this compound on key signaling events with those of well-characterized inhibitors like H-151 and RU.521, researchers can elucidate its precise mechanism of action and quantify its inhibitory potency. This will provide the necessary evidence to validate its role as a modulator of this critical innate immune signaling pathway and inform its potential therapeutic applications beyond PCSK9 inhibition.

References

A Comparative Guide to SBC-110736 Target Engagement Analysis Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Western blot analysis for evaluating the target engagement of SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9).[1][2][3][4] We will explore the experimental workflow, present comparative data with other PCSK9 inhibitors, and detail the underlying signaling pathway.

Understanding the Mechanism of Action

This compound inhibits PCSK9, a key regulator of low-density lipoprotein (LDL) cholesterol levels.[1][2][3] PCSK9 binds to LDL receptors (LDLR) on the surface of hepatocytes, targeting them for lysosomal degradation.[5][6] This reduction in LDLR numbers leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL levels. By inhibiting PCSK9, this compound is expected to increase the number of LDL receptors on the cell surface, thereby enhancing the clearance of LDL cholesterol.

Below is a diagram illustrating the PCSK9 signaling pathway and the role of this compound.

cluster_0 Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Endosome Endosome LDLR->Endosome Internalization LDL LDL Cholesterol LDL->LDLR Binds to SBC110736 This compound SBC110736->PCSK9 Inhibits Lysosome Lysosome Lysosome->LDLR Degradation Endosome->LDLR Recycling Endosome->Lysosome Trafficking A 1. Cell Culture and Treatment (e.g., HepG2 cells) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-LDLR, anti-PCSK9, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

References

The Dawn of a New Era in Cholesterol Management: A Comparative Guide to Small Molecule and Antibody PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of lipid-lowering therapies is undergoing a significant transformation. The advent of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors has marked a pivotal moment in the management of hypercholesterolemia. This guide provides an objective comparison of the two leading modalities in this class: small molecule inhibitors and monoclonal antibodies, supported by experimental data and detailed methodologies.

Executive Summary

Monoclonal antibodies against PCSK9 have established themselves as potent and effective therapies for lowering low-density lipoprotein cholesterol (LDL-C), backed by robust clinical trial data demonstrating favorable cardiovascular outcomes.[1] However, the development of orally bioavailable small molecule inhibitors represents a paradigm shift, offering greater patient convenience and potentially wider accessibility.[2] This guide delves into the mechanisms of action, clinical efficacy, safety profiles, and key experimental protocols associated with both classes of inhibitors, providing a comprehensive resource for the scientific community.

Mechanism of Action: A Tale of Two Strategies

The core function of PCSK9 is to bind to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduction in LDLRs leads to decreased clearance of LDL-C from the bloodstream.[3] Both antibody and small molecule inhibitors aim to disrupt this process, but through distinct mechanisms.

Monoclonal Antibodies: These are large protein therapeutics, such as evolocumab and alirocumab (B1149425), that bind with high specificity and affinity to circulating PCSK9.[5][6] This binding sterically hinders the interaction between PCSK9 and the LDLR, effectively neutralizing PCSK9's function.[3] The result is an increased number of LDLRs available to clear LDL-C from circulation.[4]

Small Molecule Inhibitors: This emerging class of drugs offers a more diverse range of mechanisms. Some, like the oral macrocyclic peptide enlicitide (formerly MK-0616), are designed to bind to circulating PCSK9 and prevent its interaction with the LDLR, analogous to monoclonal antibodies.[7] Others may target the synthesis of PCSK9. For instance, small interfering RNA (siRNA) therapeutics like inclisiran inhibit the translation of PCSK9 mRNA in the liver, thereby reducing the production of the PCSK9 protein.[5]

PCSK9 Signaling Pathway and Inhibition cluster_Hepatocyte Hepatocyte cluster_Inhibitors Inhibitor Intervention LDLR_Gene LDLR Gene ER Endoplasmic Reticulum LDLR_Gene->ER Transcription & Translation PCSK9_Gene PCSK9 Gene PCSK9_Gene->ER Transcription & Translation Golgi Golgi Apparatus ER->Golgi Processing LDLR LDL Receptor (LDLR) Golgi->LDLR Transport to cell surface PCSK9_protein PCSK9 Protein Golgi->PCSK9_protein Secretion LDLR_PCSK9_complex LDLR-PCSK9 Complex LDLR->LDLR_PCSK9_complex Endosome Endosome LDLR->Endosome Internalization with LDL PCSK9_protein->LDLR_PCSK9_complex Binds to LDLR on cell surface LDLR_PCSK9_complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Targeted for Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Recycling_Vesicle->LDLR Recycling Antibody_Inhibitor Monoclonal Antibody Antibody_Inhibitor->PCSK9_protein Binds and Neutralizes Small_Molecule_Inhibitor Small Molecule Inhibitor Small_Molecule_Inhibitor->PCSK9_protein Binds and Inhibits siRNA_Inhibitor siRNA (Inclisiran) siRNA_Inhibitor->PCSK9_Gene Inhibits Translation

Caption: PCSK9 pathway and points of therapeutic intervention.

Clinical Efficacy: A Head-to-Head Look at the Data

Both monoclonal antibodies and small molecule inhibitors have demonstrated significant efficacy in reducing LDL-C levels in clinical trials.

Inhibitor ClassExamplesLDL-C ReductionKey Clinical Trials
Monoclonal Antibodies Evolocumab (Repatha), Alirocumab (Praluent)~50-60%[1]FOURIER, ODYSSEY OUTCOMES
siRNA Inclisiran (Leqvio)~50%[1]ORION program
Oral Small Molecules Enlicitide (MK-0616)~41-61%[8][9]CORALreef Lipids, Phase 2b Trial
AZD0780~51%[10][11]PURSUIT Phase IIb Trial

A network meta-analysis of 21 randomized controlled trials involving 10,835 patients indicated that evolocumab was the most effective in reducing LDL-C, followed by alirocumab and then inclisiran.[12][13][14] Phase III trials for the oral small molecule enlicitide have shown statistically significant and clinically meaningful reductions in LDL-C.[7][15][16] Similarly, the oral small molecule AZD0780 demonstrated a 50.7% reduction in LDL-C in a Phase IIb trial.[10][11][17]

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

The route of administration and dosing frequency are key differentiators between these two classes of inhibitors.

ParameterMonoclonal Antibodies (Evolocumab)Oral Small Molecules (General)
Route of Administration Subcutaneous injectionOral
Dosing Frequency Every 2 to 4 weeksOnce daily
Half-life 11-17 days[18][19]Shorter (requires daily dosing)
Onset of Action Rapid suppression of PCSK9 within 4 hours[18][19]Rapid
Peak LDL-C Reduction ~1-2 weeks post-dose[18][19]Expected to be rapid with daily dosing

Safety and Tolerability

Both classes of PCSK9 inhibitors have generally been well-tolerated in clinical trials.

Monoclonal Antibodies: The most common adverse events are injection-site reactions.[20] Concerns about neurocognitive effects have been investigated, but large outcome trials have not shown a significant increase in these events.

Small Molecule Inhibitors: Early trial data for oral small molecules like enlicitide and AZD0780 have shown a safety profile comparable to placebo.[7][9][15] As these are newer agents, long-term safety data is still being accumulated.

Key Experimental Protocols

1. PCSK9-LDLR Binding Assay (ELISA-based)

This assay is crucial for screening inhibitors that disrupt the interaction between PCSK9 and the LDLR.

  • Objective: To quantify the binding of PCSK9 to the LDLR in the presence and absence of an inhibitor.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) format is used where the LDLR is coated on a microplate. Biotinylated or His-tagged PCSK9 is then added, followed by a detection reagent (streptavidin-HRP or anti-His-HRP). The amount of bound PCSK9 is proportional to the chemiluminescent or colorimetric signal.

  • Detailed Protocol:

    • Coat a 96-well or 384-well plate with the LDLR ectodomain and incubate.[21][22]

    • Wash the plate to remove unbound LDLR.

    • Block the remaining protein-binding sites on the plate.[21]

    • Add serial dilutions of the test inhibitor (small molecule or antibody) to the wells.

    • Add a constant concentration of tagged PCSK9 to the wells and incubate to allow for binding to the LDLR.[21]

    • Wash the plate to remove unbound PCSK9.

    • Add the appropriate enzyme-conjugated detection antibody (e.g., anti-His-HRP).[21][23]

    • Wash the plate and add a chemiluminescent or colorimetric substrate.[21]

    • Measure the signal using a plate reader.

    • Calculate the IC50 value of the inhibitor.

PCSK9-LDLR Binding Assay Workflow Start Start Coat_Plate Coat plate with LDLR Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block Wash_1->Block Add_Inhibitor Add test inhibitor Block->Add_Inhibitor Add_PCSK9 Add tagged PCSK9 Add_Inhibitor->Add_PCSK9 Incubate Incubate Add_PCSK9->Incubate Wash_2 Wash Incubate->Wash_2 Add_Detection_Ab Add detection antibody (e.g., Anti-His-HRP) Wash_2->Add_Detection_Ab Wash_3 Wash Add_Detection_Ab->Wash_3 Add_Substrate Add substrate Wash_3->Add_Substrate Read_Signal Read signal (chemiluminescence/color) Add_Substrate->Read_Signal End End Read_Signal->End

Caption: Workflow for a PCSK9-LDLR ELISA-based binding assay.

2. Cellular LDL Uptake Assay

This functional assay measures the ability of an inhibitor to rescue PCSK9-mediated reduction of LDL uptake by liver cells.

  • Objective: To determine the effect of a PCSK9 inhibitor on the uptake of fluorescently labeled LDL by hepatocytes.

  • Principle: Human hepatocyte cell lines (e.g., HepG2) are treated with recombinant PCSK9, which reduces their ability to take up LDL. The addition of a PCSK9 inhibitor is expected to restore LDL uptake, which is quantified by measuring the fluorescence of labeled LDL inside the cells.

  • Detailed Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media to upregulate LDLR expression.

    • Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the test inhibitor. Include appropriate controls (no PCSK9, PCSK9 with no inhibitor).[24]

    • Incubate to allow for PCSK9 to affect LDLR levels.

    • Add fluorescently labeled LDL (e.g., DiI-LDL) to the wells and incubate to allow for uptake.[24]

    • Wash the cells to remove extracellular DiI-LDL.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Calculate the EC50 value of the inhibitor for restoring LDL uptake.

Cellular LDL Uptake Assay Workflow Start Start Seed_Cells Seed HepG2 cells Start->Seed_Cells Starve Serum starve cells Seed_Cells->Starve Treat Treat with PCSK9 and test inhibitor Starve->Treat Incubate_1 Incubate Treat->Incubate_1 Add_LDL Add fluorescently labeled LDL Incubate_1->Add_LDL Incubate_2 Incubate for uptake Add_LDL->Incubate_2 Wash Wash cells Incubate_2->Wash Lyse_and_Read Lyse cells and read fluorescence Wash->Lyse_and_Read End End Lyse_and_Read->End

Caption: Workflow for a cellular LDL uptake assay.

Conclusion and Future Directions

Monoclonal antibodies have paved the way for highly effective PCSK9 inhibition, demonstrating significant LDL-C reduction and improved cardiovascular outcomes. The emergence of oral small molecule inhibitors and long-acting siRNAs represents the next wave of innovation in this field, promising greater patient convenience and adherence. While direct head-to-head clinical trial data is still forthcoming, the initial results for small molecule inhibitors are highly promising, with efficacy approaching that of their antibody counterparts.

For drug development professionals, the focus will be on optimizing the pharmacokinetic profiles of small molecules to ensure sustained efficacy and safety with oral administration. For researchers and scientists, further exploration of the nuanced interactions of different inhibitor modalities with the PCSK9 pathway will continue to unveil new therapeutic opportunities. The ongoing development of diverse PCSK9 inhibitors signals a bright future for the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

In Vivo Validation of SBC-110736: A Comparative Analysis of Cholesterol-Lowering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SBC-110736 with Alternative Cholesterol-Lowering Agents Supported by Experimental Data.

The quest for effective and orally bioavailable cholesterol-lowering therapies continues to be a cornerstone of cardiovascular disease research. This compound, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), has emerged as a promising candidate. This guide provides a comparative analysis of the in vivo cholesterol-lowering effects of this compound against established alternative therapies, presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of Cholesterol-Lowering Agents in a Preclinical Mouse Model

The following table summarizes the in vivo efficacy of this compound in comparison to other cholesterol-lowering agents in diet-induced hypercholesterolemic C57BL/6 mice. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.

CompoundClassAnimal ModelDietDurationDosageKey FindingsReference
This compound Small Molecule PCSK9 Inhibitor Male C57BL/6 Mice High-Fat Diet 2 Weeks Not Publicly Disclosed 38% reduction in total cholesterol. [1]
AtorvastatinStatin (HMG-CoA Reductase Inhibitor)C57BL/6 MiceHigh-Fat Diet (45% kcal from fat)3 weeks10 mg/kg/day (oral)Significant reduction in total cholesterol.
AtorvastatinStatin (HMG-CoA Reductase Inhibitor)C57BL/6 MiceHigh-Fat Diet (21% fat, 0.15% cholesterol)12 weeks10 mg/kg/day (in diet)No significant reduction in plasma cholesterol.
EvolocumabMonoclonal Antibody (PCSK9 Inhibitor)ApoE-/- Mice on Western DietWestern Diet8 weeks5 mg/kg (subcutaneous, twice weekly)Significant reduction in atherosclerotic plaque area.

Note: The lack of publicly available dosage information for this compound is a significant limitation for a direct quantitative comparison of potency.

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies employed in the key in vivo studies cited in this guide.

General Protocol for Inducing Hypercholesterolemia in C57BL/6 Mice

A common method to induce high cholesterol in C57BL/6 mice involves feeding them a specially formulated high-fat diet.

  • Animal Model: Male C57BL/6 mice, typically 6-8 weeks old at the start of the study.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet-Induced Hypercholesterolemia: For a period of 4 to 12 weeks, mice are fed a high-fat diet. The composition of these diets can vary but often contains 40-60% of calories from fat and may be supplemented with cholesterol.

  • Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at baseline and at specified intervals to measure plasma lipid levels.

In Vivo Efficacy Study of a Cholesterol-Lowering Compound

Following the induction of hypercholesterolemia, the therapeutic efficacy of a test compound is evaluated.

  • Treatment Groups: Animals are randomly assigned to different groups:

    • Vehicle control group (receiving the delivery vehicle without the active compound).

    • Test compound group(s) (receiving different doses of the therapeutic agent).

    • Positive control group (optional, receiving a known cholesterol-lowering drug like atorvastatin).

  • Administration: The compound is administered through a specific route (e.g., oral gavage, subcutaneous injection) at a defined frequency and dosage for a predetermined duration.

  • Endpoint Analysis: At the end of the treatment period, blood samples are collected for final lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides). Tissues such as the liver and aorta may be harvested for further analysis, including gene expression studies and histological assessment of atherosclerosis.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDL_C LDL-C LDL_C->LDLR Binds SBC_110736 This compound SBC_110736->PCSK9 Inhibits Lysosome Lysosome LDLR->Lysosome Degradation Recycling_Endosome Recycling Endosome LDLR->Recycling_Endosome Internalization Recycling_Endosome->LDLR Recycling

Caption: Signaling pathway of this compound.

G cluster_groups Treatment Groups start Start: C57BL/6 Mice (6-8 weeks old) diet High-Fat Diet Induction (4-12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization vehicle Vehicle Control randomization->vehicle sbc110736 This compound randomization->sbc110736 positive_control Positive Control (e.g., Atorvastatin) randomization->positive_control treatment Treatment Period (e.g., 2 weeks) endpoints Endpoint Analysis treatment->endpoints data Data Collection: - Plasma Lipid Profile - Tissue Analysis endpoints->data vehicle->treatment sbc110736->treatment positive_control->treatment

Caption: Experimental workflow for in vivo efficacy.

Conclusion

This compound demonstrates significant cholesterol-lowering efficacy in a preclinical model of diet-induced hypercholesterolemia. Its mechanism as a PCSK9 inhibitor positions it as a compelling alternative to existing therapies. However, the lack of publicly available data on the effective in vivo dosage presents a challenge for direct potency comparisons with other drugs. Further studies with detailed dose-response analyses and in well-defined animal models are necessary to fully elucidate the therapeutic potential of this compound and its standing relative to current standards of care. The provided experimental framework and pathway diagrams offer a foundation for designing and interpreting such future investigations.

References

Orthogonal Assays to Confirm SBC-110736 Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the mechanism of action of SBC-110736, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), through a series of orthogonal assays.[1][2] While direct head-to-head comparative data for this compound against other PCSK9 inhibitors is not extensively available in the public domain, this document outlines the established experimental approaches and presents representative data for different classes of PCSK9 inhibitors to serve as a benchmark for evaluation.

The primary mechanism of this compound is the inhibition of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[3][4] This inhibition prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of receptors on the surface of hepatocytes and consequently, enhanced clearance of LDL cholesterol (LDL-C) from the bloodstream. To rigorously validate this mechanism, a combination of biochemical, cell-based, and biophysical assays is recommended.

Biochemical Assay: Direct Target Engagement

A direct binding assay is crucial to confirm that this compound physically interacts with PCSK9 and disrupts its binding to the LDLR. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Quantitative Data Comparison: PCSK9-LDLR Binding Inhibition

The following table summarizes typical inhibitory concentrations (IC50) for different classes of PCSK9 inhibitors in a PCSK9-LDLR binding assay. Data for this compound is not publicly available and would need to be determined experimentally.

Inhibitor ClassRepresentative Compound(s)Typical IC50 Range (nM)
Small Molecule Hypothetical Data for this compoundTo be determined
Monoclonal AntibodyAlirocumab, Evolocumab0.1 - 10
Peptide InhibitorPep2-8~700[3]
Experimental Protocol: PCSK9-LDLR TR-FRET Assay

This protocol is adapted from commercially available assay kits.[5][6][7][8]

Materials:

  • Recombinant human PCSK9 (biotinylated)

  • Recombinant human LDLR-ectodomain (Europium cryptate-labeled)

  • Streptavidin-XL665

  • Assay Buffer

  • This compound and other comparator compounds

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add 2 µL of each compound dilution to the wells of a 384-well plate.

  • Prepare a master mix of Europium-labeled LDLR and Streptavidin-XL665 in assay buffer.

  • Add 4 µL of the master mix to each well.

  • Add 4 µL of biotinylated PCSK9 to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

cluster_assay PCSK9-LDLR TR-FRET Assay Workflow prep Prepare Reagents (PCSK9-biotin, LDLR-Eu, SA-XL665) compound Add this compound/ Comparator prep->compound mix Add Reagent Mix to Plate compound->mix incubate Incubate at RT mix->incubate read Read HTRF Signal incubate->read analyze Calculate IC50 read->analyze cluster_pathway PCSK9 Signaling Pathway and this compound Inhibition PCSK9 Secreted PCSK9 LDLR LDLR on Hepatocyte PCSK9->LDLR Binds Complex PCSK9-LDLR Complex LDLR->Complex Recycling LDLR Recycling LDLR->Recycling Enhanced by This compound Endocytosis Endocytosis Complex->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome Default Pathway SBC110736 This compound SBC110736->PCSK9 Inhibits Binding LDL_Uptake Increased LDL Uptake Recycling->LDL_Uptake cluster_workflow Western Blot Workflow for LDLR lysate Cell Lysis & Protein Quantification sds_page SDS-PAGE lysate->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LDLR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Normalization detection->analysis

References

Unveiling the Anti-Cancer Potential of SBC-110736: A Proposed Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and cross-validate the anti-cancer activity of SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), across various cancer cell lines. While primarily recognized for its cholesterol-lowering effects, emerging evidence on the role of PCSK9 in tumor progression warrants a thorough evaluation of its inhibitors as potential cancer therapeutics.[1][2][3] This document outlines the scientific rationale, proposes a panel of cell lines for screening, details essential experimental protocols, and offers a template for data comparison with relevant alternatives.

The Rationale: Targeting PCSK9 in Oncology

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of the low-density lipoprotein receptor (LDLR).[1][2] Beyond its role in lipid metabolism, recent studies have implicated PCSK9 in cancer pathogenesis through several mechanisms:

  • Immune Evasion: PCSK9 can promote the degradation of Major Histocompatibility Complex class I (MHC-I) on tumor cells, thereby hindering their recognition and elimination by CD8+ T cells.[4][5][6] Inhibition of PCSK9 can restore MHC-I surface expression, enhancing anti-tumor immunity.[4]

  • Modulation of Signaling Pathways: PCSK9 has been shown to influence critical cancer-related signaling pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin, which are involved in cell proliferation, survival, and angiogenesis.[1][7]

  • Tumor Growth and Apoptosis: Elevated PCSK9 expression has been associated with poorer prognosis in several cancers.[1][4] Conversely, inhibition of PCSK9 using siRNA or monoclonal antibodies has been demonstrated to suppress tumor growth and promote apoptosis in various cancer cell lines, including lung, breast, and hepatocellular carcinoma.[4][8]

Given these findings, small molecule inhibitors like this compound present a promising avenue for oral anti-cancer therapy. This guide proposes a systematic approach to validate this hypothesis.

Proposed Cross-Validation of this compound Activity

This section outlines a proposed study to compare the cytotoxic and apoptotic activity of this compound against a known PCSK9 inhibitor (e.g., the monoclonal antibody Evolocumab) and a standard-of-care chemotherapeutic agent in a panel of relevant cancer cell lines.

Comparative Activity of Anti-Cancer Agents in Selected Cell Lines

The following table presents a hypothetical data summary for the proposed cross-validation study. The IC50 (half-maximal inhibitory concentration) values would be determined using a standardized cell viability assay.

Cell LineCancer TypeThis compound IC50 (µM)Evolocumab IC50 (µg/mL)Doxorubicin IC50 (µM)
A549 Lung Adenocarcinoma[Experimental Data][Experimental Data][Experimental Data]
MCF-7 Breast Adenocarcinoma[Experimental Data][Experimental Data][Experimental Data]
PC-3 Prostate Cancer[Experimental Data][Experimental Data][Experimental Data]
HCT116 Colorectal Carcinoma[Experimental Data][Experimental Data][Experimental Data]
HepG2 Hepatocellular Carcinoma[Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116, HepG2)

  • Complete culture medium (specific to each cell line)

  • This compound, Evolocumab, Doxorubicin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Evolocumab, and Doxorubicin in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the proposed experimental workflow.

PCSK9_Cancer_Pathway cluster_cell Tumor Cell cluster_pathways Signaling Pathways cluster_immune Immune Response PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to MHCI MHC-I PCSK9->MHCI Binds to PI3K_Akt PI3K/Akt PCSK9->PI3K_Akt Activates MAPK MAPK PCSK9->MAPK Activates Lysosome Lysosomal Degradation LDLR->Lysosome Targeted for Degradation MHCI->Lysosome Targeted for Degradation MHCI_Surface Surface MHC-I MHCI->MHCI_Surface Recycling (Restored by this compound) SBC110736 This compound SBC110736->PCSK9 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes TCell CD8+ T-Cell Tumor_Cell_Death Tumor Cell Death TCell->Tumor_Cell_Death Induces MHCI_Surface->TCell Presents Antigen Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Analysis start Start: Select Cancer Cell Lines (e.g., A549, MCF-7, PC-3) culture Cell Culture & Seeding (96-well & 6-well plates) start->culture treatment Treat with this compound, Controls (Serial Dilutions) culture->treatment viability_assay Cell Viability Assay (MTT) (48-72h incubation) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) (24-48h incubation) treatment->apoptosis_assay ic50 Calculate IC50 Values viability_assay->ic50 Determine IC50 facs Quantify Apoptotic Cells apoptosis_assay->facs Flow Cytometry Analysis data_comp Data Comparison & Analysis ic50->data_comp facs->data_comp end End: Cross-Validation Report data_comp->end

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a compound designated "SBC-110736" are not publicly available. The following information is a synthesized guide based on established safety protocols for the handling and disposal of similar research and development chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The responsible disposal of laboratory reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and scientists, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of protecting personnel and the environment from potential hazards. This guide provides a procedural framework for the safe disposal of laboratory chemicals, using the placeholder "this compound" to illustrate the necessary steps and precautions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle all chemical reagents with the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the compound's known or potential hazards.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Research Chemicals

PPE CategorySpecificationPurpose
Eye/Face ProtectionWear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against potential splashes, dust, or aerosols.
Skin ProtectionWear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.[1][2]To prevent skin contact and contamination of personal clothing.
Respiratory ProtectionIf handling the compound as a powder where dust may be generated, or if it is volatile, use a respirator with an appropriate filter.[1]To prevent inhalation of hazardous particles or vapors.

Always wash hands thoroughly with soap and water after handling any chemical.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of specialized laboratory chemicals is through a licensed professional waste disposal service.[1] These chemicals should never be disposed of in regular trash or poured down the drain.[1][2]

Experimental Protocol for Waste Collection and Disposal

1. Waste Segregation and Containerization:

  • Solid Waste: Collect unused or expired compounds, along with contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled solid chemical waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a labeled liquid chemical waste container. Do not mix different waste streams unless explicitly permitted by your institution's EHS department.[2] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill before scooping it into a designated waste container.[1]

  • Sharps Waste: Any sharp objects, such as needles, syringes, or broken glass contaminated with the chemical, must be placed in a rigid, puncture-resistant sharps container labeled with a biohazard symbol if applicable.[3]

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name(s) of the contents.[1]

    • The approximate quantity of the waste.[1]

    • Any solvents used.[1]

    • Appropriate hazard symbols as required by your institution.[1]

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[1] This area should be away from general laboratory traffic.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Small Spills: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in the designated solid chemical waste container.[2] For small liquid spills, use an appropriate absorbent material.[1] The contaminated area should then be cleaned with a suitable laboratory detergent and water.[2]

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.[2] Follow your institution's specific large spill response protocol.

  • Personal Exposure: If the chemical comes into contact with skin, immediately remove contaminated clothing and rinse the affected area with water. In case of eye contact, rinse with plenty of water for at least 15 minutes.[4] If swallowed, call a poison center or doctor. Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following diagram illustrates the decision-making workflow for the safe disposal of a laboratory chemical like this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_contain Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, spills with absorbent) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Waste Disposal ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.